Product packaging for Boromycin(Cat. No.:CAS No. 34524-20-4)

Boromycin

Cat. No.: B606316
CAS No.: 34524-20-4
M. Wt: 879.9 g/mol
InChI Key: OOBFYEMEQCZLJL-QOSBFELUSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boromycin (CAS 34524-20-4) is a bacteriocidal polyether-macrolide antibiotic isolated from Streptomyces antibioticus and is notably the first natural product found to contain boron . This compound exhibits potent activity primarily against Gram-positive bacteria, but is ineffective against Gram-negative bacteria where the outer membrane blocks its access to the cytoplasmic membrane . Its primary mechanism of action is attributed to its function as a potassium ionophore. This compound selectively targets the cytoplasmic membrane, disrupting potassium ion gradients, which leads to a rapid loss of membrane potential, depletion of intracellular ATP, and ultimately, bacterial cell death . The presence of boron in its structure is essential for this antibiotic activity, as removal of boric acid renders the molecule inactive . In research settings, this compound has demonstrated significant and diverse biological activities. It shows potent efficacy against mycobacterial species, including Mycobacterium tuberculosis , by effectively killing both growing and drug-tolerant persister cells without generating detectable resistance, highlighting its potential in tuberculosis research . Furthermore, this compound exhibits powerful activity against several protozoan parasites. Recent studies show it potently inhibits the intracellular proliferation of Toxoplasma gondii and Cryptosporidium parvum at nanomolar concentrations, making it a promising candidate for investigating treatments for toxoplasmosis and cryptosporidiosis . It also displays rapid killing activity against asexual blood stages of Plasmodium falciparum and Plasmodium knowlesi (malaria parasites), including multidrug-resistant strains . Additional research areas include its role as a specific inhibitor of the futalosine pathway in Helicobacter pylori and its historical identification as an agent that inhibits HIV-1 replication in vitro . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H74BNO15 B606316 Boromycin CAS No. 34524-20-4

Properties

CAS No.

34524-20-4

Molecular Formula

C45H74BNO15

Molecular Weight

879.9 g/mol

IUPAC Name

[(1R)-1-[(1S,2R,5S,7Z,11S,13S,16R,17S,21R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethyl] (2R)-2-amino-3-methylbutanoate;hydron

InChI

InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11-/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37+,38+,44-,45-,46?/m1/s1

InChI Key

OOBFYEMEQCZLJL-QOSBFELUSA-O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boromycin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of Boromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boromycin, a polyether macrolide antibiotic produced by Streptomyces antibioticus, stands as the first natural product discovered to contain boron.[1] This unique structural feature contributes to a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound, with a focus on its antimicrobial, antiviral, and anticancer properties. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Potassium Ionophore

The primary mechanism underpinning this compound's biological activities is its function as a potassium ionophore.[2] By selectively binding and transporting potassium ions (K+) across biological membranes, this compound disrupts the crucial electrochemical gradients essential for cellular function. This leads to a cascade of downstream effects, including the dissipation of membrane potential, ultimately resulting in cell death in susceptible organisms.[1][3] The ionophoric activity of this compound is fundamental to its antibacterial, antiparasitic, and certain aspects of its anticancer effects.[3]

Signaling Pathway: Disruption of Cellular Membrane Potential

Boromycin_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound K_channel K+ Channel (this compound-mediated) This compound->K_channel Acts as a K+ ionophore K_ion_out K+ Efflux K_channel->K_ion_out Membrane_Depolarization Membrane Depolarization K_ion_out->Membrane_Depolarization Cell_Death Cell_Death Membrane_Depolarization->Cell_Death Leads to

Caption: this compound acts as a K+ ionophore, causing K+ efflux, membrane depolarization, and cell death.

Antimicrobial Activity

This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, including clinically relevant species. However, it is generally ineffective against Gram-negative bacteria, as their outer membrane is thought to impede the antibiotic's access to the cytoplasmic membrane.

Antibacterial Spectrum and Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against various bacterial species.

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Bacillus subtilis-0.05-
Bacillus halodurans-0.01-
Staphylococcus spp.--0.2-0.3 (MIC90)
Enterococcus spp.--0.2-0.3 (MIC90)
Mycobacterium tuberculosisH37Rv-0.2 (MIC90)
Mycobacterium bovisBCG-0.08 (MIC50)
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow Start Start Prepare_Boromycin_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Boromycin_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Boromycin_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antiparasitic Activity

This compound has demonstrated significant activity against a range of protozoan parasites, including those responsible for major human and animal diseases.

Anti-Apicomplexan Activity

This compound is particularly effective against apicomplexan parasites.

Parasite SpeciesStrainEC50 (nM)Reference
Toxoplasma gondiiTgRH GFP::Luc2.27
Toxoplasma gondiiTgME49ΔHPT::Luc5.31
Cryptosporidium parvumIowa4.99
Plasmodium falciparum3D71.0
Plasmodium falciparumDd2 (multi-drug resistant)~1.0
Plasmodium falciparumK1 (multi-drug resistant)~1.0
Plasmodium falciparum7G8 (multi-drug resistant)~1.0
Plasmodium falciparumStage V Gametocytes8.5
Plasmodium knowlesi-~4.5
Experimental Protocol: In Vitro Anti-Toxoplasma gondii Assay

This protocol describes an assay to determine the efficacy of this compound against intracellular Toxoplasma gondii.

Materials:

  • Human foreskin fibroblasts (HFF) or other suitable host cells

  • Toxoplasma gondii tachyzoites (e.g., expressing luciferase)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed HFF cells into 96-well plates and grow to confluence.

  • Infection: Infect the HFF monolayer with T. gondii tachyzoites for 24 hours.

  • Drug Treatment: Add serial dilutions of this compound to the infected cells and incubate for an additional 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value, the concentration of this compound that inhibits parasite growth by 50%, by fitting the data to a dose-response curve.

Antiviral Activity

This compound has shown notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

This compound inhibits the replication of both clinically isolated and laboratory-cultured strains of HIV-1. The proposed mechanism of action involves the disruption of a late stage in the viral replication cycle, potentially interfering with the maturation of new virus particles.

Logical Relationship: Proposed Anti-HIV Mechanism

Boromycin_Anti_HIV HIV_Replication_Cycle HIV Replication Cycle Late_Stage_Events Late Stage Events (Assembly, Budding, Maturation) HIV_Replication_Cycle->Late_Stage_Events Immature_Virion Immature Virion Late_Stage_Events->Immature_Virion This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Immature_Virion Blocks maturation Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion

Caption: this compound is proposed to inhibit the maturation of HIV particles, a late-stage event in replication.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent.

Abrogation of the G2 Cell Cycle Checkpoint

In certain cancer cell lines, such as leukemia cells, this compound has been observed to abrogate the G2 cell cycle checkpoint that is induced by DNA-damaging agents. This disruption of the checkpoint forces the cancer cells to enter mitosis with damaged DNA, leading to rapid apoptosis. Notably, this effect appears to be independent of the inhibition of major checkpoint kinases like ATM, Chk1, and Chk2, suggesting a novel mechanism of action.

Signaling Pathway: G2 Checkpoint Abrogation

Boromycin_G2_Checkpoint DNA_Damage DNA Damage (e.g., by chemotherapeutic agent) G2_Arrest G2 Cell Cycle Arrest DNA_Damage->G2_Arrest DNA_Repair DNA Repair G2_Arrest->DNA_Repair Allows time for Mitosis Mitosis G2_Arrest->Mitosis Premature entry with damaged DNA DNA_Repair->Mitosis Successful repair leads to Apoptosis Apoptosis Mitosis->Apoptosis Leads to This compound This compound This compound->G2_Arrest Abrogates

Caption: this compound abrogates the G2 checkpoint, forcing cells with DNA damage into mitosis and apoptosis.

Cytotoxicity

This compound exhibits cytotoxicity against various cancer cell lines. However, it also shows a degree of selectivity, with lower toxicity towards normal human cells.

Cell LineIC50 (µM)Selectivity Index (SI)Reference
HepG2 (Human Liver Cancer)>200>200,000 (compared to P. falciparum)
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line and a non-cancerous control cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a remarkable natural product with a diverse portfolio of potent biological activities. Its primary mechanism as a potassium ionophore drives its efficacy as an antibacterial and antiparasitic agent. Furthermore, its unique ability to abrogate the G2 cell cycle checkpoint in cancer cells and its anti-HIV activity highlight its potential for further investigation and development in oncology and virology. The detailed protocols and data presented in this guide are intended to facilitate future research into the therapeutic applications of this fascinating molecule.

References

Methodological & Application

Application of Boromycin in Anti-Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic isolated from Streptomyces antibioticus. While historically recognized for its antimicrobial properties, recent scientific interest has shifted towards exploring its potential as an anti-cancer agent. This compound exhibits cytotoxic effects against various cancer cell lines, primarily attributed to its function as a potent potassium ionophore, disrupting the crucial ion balance across the cell membrane. This document provides a summary of its anti-cancer activity, detailed experimental protocols for its evaluation, and visual representations of potential mechanisms and workflows to guide further research.

Data Presentation: In Vitro Cytotoxicity of Boron-Containing Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other illustrative boron-containing compounds against various cancer cell lines, providing a comparative overview of their cytotoxic potency.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
This compoundP. falciparum (3D7)Malaria Parasite72~0.001[1]
This compoundP. falciparum (Dd2, K1, 7G8)Chloroquine-Resistant Malaria72~0.001[2]
This compoundP. falciparum (Stage V Gametocytes)Malaria Parasite480.0085 ± 0.0036[2]
Boron Glycine Monoester (BGM)U87MGGlioblastoma486600[3]
Boron Glycine Diester (BGD)U87MGGlioblastoma4826000[3]
Boric AcidHL-60Leukemia481000
Bortezomib4T1Breast CancerNot Specified0.071
BortezomibB16F10MelanomaNot Specified0.0025
BortezomibPC3Prostate CancerNot Specified0.0534

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound in cancer cells are still under active investigation, research on other boron-containing compounds suggests potential mechanisms. One such pathway involves the induction of apoptosis through the activation of extrinsic cell death pathways, such as the TNF signaling pathway.

boromycin_tnf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound K_channel K+ Channel This compound->K_channel disrupts K_efflux K+ Efflux K_channel->K_efflux induces TNFR TNF Receptor Caspase8 Caspase-8 TNFR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes ROS Increased ROS K_efflux->ROS ROS->Caspase8 potentiates

Caption: Potential mechanism of this compound-induced apoptosis via K+ efflux and potentiation of the TNF signaling pathway.

Experimental Workflow

The evaluation of this compound's anti-cancer potential typically follows a multi-stage experimental workflow, progressing from initial in vitro screening to more complex in vivo models.

experimental_workflow Start Start InVitro In Vitro Screening Start->InVitro Viability Cell Viability Assay (e.g., MTT) InVitro->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle InVivo In Vivo Studies CellCycle->InVivo Xenograft Murine Xenograft Model InVivo->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Efficacy Efficacy Evaluation Toxicity->Efficacy End End Efficacy->End

Caption: A generalized experimental workflow for assessing the anti-cancer properties of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Murine Xenograft Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its unique ionophoric activity offers a distinct mechanism of action that warrants further investigation. The protocols and workflows detailed in this document provide a foundational framework for researchers to systematically evaluate the anti-cancer properties of this compound and elucidate its specific molecular targets and signaling pathways in cancer cells. Further research is essential to fully understand its therapeutic potential and to pave the way for its possible clinical application.

References

Determining the Minimum Inhibitory Concentration (MIC) of Boromycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a polyether macrolide antibiotic with a unique boron-containing structure, first isolated from Streptomyces antibioticus. It exhibits potent activity primarily against Gram-positive bacteria. The mechanism of action of this compound involves its function as a potassium (K+) ionophore, leading to the disruption of the bacterial cell membrane's ion gradient. This disruption of the electrochemical potential across the membrane interferes with essential cellular processes, ultimately resulting in bacterial cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. These application notes provide detailed protocols for determining the MIC of this compound.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Mycobacterium tuberculosis H37Rv~0.07~0.08[1]
Staphylococcus aureus--[2]
Staphylococcus epidermidis--[2]
Enterococcus faecalis--[2]
Bacillus subtilis0.05-[3]

Note: The MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for determining the MIC of this compound. The two primary recommended methods are Broth Microdilution and Agar Dilution.

Preparation of this compound Stock Solution

A critical first step for both methods is the accurate preparation of a this compound stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the this compound powder in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Perform serial dilutions of the stock solution in a suitable sterile solvent or culture medium to achieve the desired concentrations for the MIC assay.

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel micropipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the appropriate this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600).

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • Sterile petri dishes

  • This compound stock solution

  • Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Steers replicator or multipoint inoculator

Protocol:

  • Prepare a series of this compound dilutions in a suitable solvent.

  • Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

  • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a Steers replicator or a multipoint inoculator. Each spot should contain approximately 1-2 x 10^4 CFU.

  • Allow the inocula to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

This compound's Mechanism of Action: Disruption of Potassium Ion Homeostasis

Boromycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound K_channel K+ Channel (Ionophore Action) This compound->K_channel Forms pore Membrane Lipid Bilayer K_in Low K+ K_channel->K_in K+ Efflux K_out High K+ Disruption Membrane Potential Disruption K_in->Disruption Efflux Metabolic_Inhibition Inhibition of Metabolic Processes Disruption->Metabolic_Inhibition Leads to Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death Results in

Caption: this compound acts as a K+ ionophore, causing K+ efflux and disrupting the membrane potential.

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Growth or Measure OD600 E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining this compound MIC using the broth microdilution method.

Logical Relationship of Downstream Cellular Effects of this compound

Downstream_Effects Start This compound Interacts with Bacterial Membrane A Potassium Ion (K+) Efflux Start->A B Hyperpolarization of Cell Membrane A->B C Disruption of Proton Motive Force (PMF) B->C D Impaired ATP Synthesis C->D E Inhibition of Nutrient Uptake C->E F Inhibition of Protein and Nucleic Acid Synthesis D->F E->F End Bactericidal Effect F->End

Caption: Downstream cellular consequences of this compound-mediated potassium efflux in bacteria.

References

Application Notes and Protocols for In Vitro Drug Inhibition Assays Using Boromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic first isolated from Streptomyces antibioticus. It exhibits a broad spectrum of biological activity, including potent inhibitory effects against Gram-positive bacteria, the human immunodeficiency virus (HIV), and various apicomplexan parasites such as Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium parvum.[1][2][3][4][5] The primary mechanism of action of this compound is its function as a potassium ionophore, disrupting the ion homeostasis of the cell membrane, which leads to a cascade of events culminating in cell death. This document provides detailed protocols for in vitro drug inhibition assays using this compound against various pathogens and for assessing its cytotoxicity against host cells.

Data Presentation: Inhibitory Concentrations of this compound

The following tables summarize the reported in vitro inhibitory concentrations of this compound against various parasites and its cytotoxic concentrations against human cell lines.

Table 1: Anti-parasitic Activity of this compound

OrganismStrain(s)Assay TypeInhibitory Concentration (IC50/EC50)Reference
Plasmodium falciparum3D7Growth Inhibition~1.0 nM (3-day assay)
Plasmodium falciparumDd2, K1, 7G8 (multi-drug resistant)Growth InhibitionLow nanomolar range
Plasmodium falciparumStage V GametocytesATP Production8.5 ± 3.6 nM
Toxoplasma gondiiTgRH GFP::Luc (Type I)Proliferation Inhibition2.27 nM
Toxoplasma gondiiTgME49ΔHPT::Luc (Type II)Proliferation Inhibition5.31 nM
Cryptosporidium parvumNLuc C. parvumGrowth Inhibition4.99 nM

Table 2: Cytotoxicity of this compound against Human Cell Lines

Cell LineAssay TypeCytotoxic Concentration (CC50)Selectivity Index (SI)Reference
HepG2 (Human Liver Cancer)Neutral Red Assay1250.5 ± 230 µM>200,000 (vs. P. falciparum)
HFF (Human Foreskin Fibroblast)ATP Quantification20.0 µM>3500 (vs. T. gondii & C. parvum)
HCT-8 (Human Ileocecal Adenocarcinoma)ATP Quantification27.46 µM>5500 (vs. C. parvum)
Vero (Monkey Kidney Epithelial)MTS Reduction Assay30 µM>300 (vs. M. tuberculosis)

Mechanism of Action and Signaling Pathway

This compound acts as a potassium (K+) ionophore, inserting itself into the cell membrane and facilitating the transport of K+ ions out of the cell, down their concentration gradient. This leads to a disruption of the membrane potential and intracellular ion homeostasis, ultimately resulting in cell death.

Boromycin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound K_channel K+ Channel (facilitated by this compound) This compound->K_channel Inserts into membrane Membrane Lipid Bilayer K_out High K+ K_channel->K_out K+ Efflux Membrane_Potential Membrane Depolarization K_channel->Membrane_Potential Disrupts ion gradient K_in Low K+ ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Impacts cellular processes Cell_Death Cell Death ATP_Depletion->Cell_Death Leads to

This compound's mechanism as a potassium ionophore leading to cell death.

Experimental Protocols

Anti-plasmodial Growth Inhibition Assay (Plasmodium falciparum)

This protocol is adapted from studies assessing the in vitro activity of this compound against the asexual blood stages of P. falciparum.

Workflow Diagram:

Antiplasmodial_Assay_Workflow start Start prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_parasites Synchronize P. falciparum to Ring Stage start->prep_parasites add_to_plate Add Drug and Parasite Culture to 96-well Plate prep_drug->add_to_plate prep_parasites->add_to_plate incubate Incubate for 72 hours add_to_plate->incubate measure Measure Parasite Growth (e.g., SYBR Green I Assay) incubate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Workflow for the anti-plasmodial growth inhibition assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes (O+)

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Plate reader with fluorescence detection

Procedure:

  • Drug Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (vehicle only).

  • Parasite Culture Preparation: Dilute the synchronized ring-stage P. falciparum culture with fresh erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Add the parasite culture to the wells of the 96-well plate containing the this compound dilutions. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Growth Measurement (SYBR Green I Assay): a. After incubation, add SYBR Green I lysis buffer to each well. b. Incubate the plate in the dark at room temperature for 1 hour. c. Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: a. Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites). b. Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression analysis.

In Vitro Inhibition Assay for Toxoplasma gondii and Cryptosporidium parvum

This protocol is based on methods used to evaluate the efficacy of this compound against intracellular proliferation of T. gondii and C. parvum.

Workflow Diagram:

Antiparasitic_Assay_Workflow start Start seed_cells Seed Host Cells (e.g., HFF or HCT-8) in 96-well Plates start->seed_cells infect_cells Infect Host Cells with Parasites seed_cells->infect_cells add_drug Add this compound Serial Dilutions infect_cells->add_drug incubate Incubate for 48-72 hours add_drug->incubate measure_growth Measure Parasite Growth (e.g., Luciferase Assay) incubate->measure_growth analyze Calculate EC50 Values measure_growth->analyze end End analyze->end

Workflow for T. gondii and C. parvum inhibition assays.

Materials:

  • This compound stock solution

  • Host cells (e.g., HFF for T. gondii, HCT-8 for C. parvum)

  • Luciferase-expressing T. gondii tachyzoites or C. parvum oocysts

  • Complete culture medium for host cells

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Host Cell Seeding: Seed host cells into 96-well plates and grow to confluence (e.g., 24 hours).

  • Infection: Infect the host cell monolayers with luciferase-expressing parasites.

  • Drug Treatment: After a set period of infection (e.g., 24 hours), remove the medium and add fresh medium containing serial dilutions of this compound. Include a drug-free control.

  • Incubation: Incubate the plates for 48 hours.

  • Growth Measurement: a. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system. b. Read the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of parasite growth inhibition relative to the drug-free control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the EC50 value using a non-linear regression analysis.

Host Cell Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of this compound against mammalian host cells using an MTS or ATP-based assay.

Workflow Diagram:

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Host Cells in 96-well Plates start->seed_cells add_drug Add this compound Serial Dilutions seed_cells->add_drug incubate Incubate for 24-48 hours add_drug->incubate measure_viability Measure Cell Viability (e.g., MTS or ATP Assay) incubate->measure_viability analyze Calculate CC50 Values measure_viability->analyze end End analyze->end

Workflow for the host cell cytotoxicity assay.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HepG2, HFF, HCT-8, Vero)

  • Complete culture medium

  • 96-well plates

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a drug-free control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Viability Measurement (MTS Assay): a. Add MTS reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490-570 nm. OR Viability Measurement (ATP Assay): a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the drug-free control. b. Plot the percentage of viability against the logarithm of the this compound concentration. c. Determine the CC50 value using a non-linear regression analysis.

Anti-HIV Replication Assay (General Workflow)

While a specific, detailed protocol for this compound is not available, a general workflow for an in vitro anti-HIV replication assay using a reporter gene is described. This compound is suggested to block the later stages of HIV infection, possibly the maturity step of the HIV molecule.

Workflow Diagram:

HIV_Assay_Workflow start Start seed_cells Seed HIV-permissive Reporter Cells (e.g., TZM-bl) start->seed_cells add_drug Add this compound Serial Dilutions seed_cells->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubate Incubate for 48 hours infect_cells->incubate measure_replication Measure Reporter Gene Expression (e.g., Luciferase) incubate->measure_replication analyze Calculate IC50 Values measure_replication->analyze end End analyze->end

General workflow for an anti-HIV replication assay.

Materials:

  • This compound stock solution

  • HIV-permissive cell line with a reporter gene (e.g., TZM-bl cells expressing luciferase under the control of the HIV-1 LTR)

  • HIV-1 viral stock

  • Complete culture medium

  • 96-well plates

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere.

  • Drug Treatment: Add serial dilutions of this compound to the cells.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours to allow for viral replication and reporter gene expression.

  • Replication Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase).

  • Data Analysis: Calculate the percentage of inhibition of viral replication and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of various pathogens in vitro. The provided protocols offer a framework for researchers to investigate its efficacy in different experimental settings. It is crucial to include appropriate controls and to determine the cytotoxicity of this compound against the host cell lines used in parallel to calculate the selectivity index, which is a critical parameter in drug development. Further research is warranted to fully elucidate the molecular targets and mechanisms of action of this compound against different organisms.

References

Application Notes and Protocols: Isopentenyl Pyrophosphate (IPP) Rescue Assay with Boromycin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boromycin is a boron-containing polyether macrolide antibiotic produced by Streptomyces antibioticus. It exhibits a broad range of biological activities, including antibacterial, antiviral, and antiparasitic properties.[1][2][3] The primary mechanism of this compound's antimicrobial action is attributed to its function as a potassium ionophore, leading to the dissipation of the membrane potential essential for cellular functions.[4][5] In the context of drug development, understanding the precise mechanism of action of a cytotoxic compound is crucial. The isopentenyl pyrophosphate (IPP) rescue assay is a valuable tool to investigate whether a compound's cytotoxic effects are mediated through the inhibition of the mevalonate pathway. This pathway is a vital metabolic route that produces IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the synthesis of all isoprenoids. Isoprenoids are a large and diverse class of molecules essential for various cellular functions, including cell membrane integrity, signaling, and protein prenylation.

This document provides a detailed protocol for utilizing the IPP rescue assay in conjunction with this compound treatment to investigate its mechanism of action in eukaryotic cells. The assay is designed to determine if the cytotoxic effects of this compound can be reversed by supplementing the cell culture medium with exogenous IPP. A rescue from cytotoxicity would suggest that this compound targets the mevalonate pathway upstream of IPP synthesis. Conversely, a lack of rescue would indicate that this compound's mechanism of action is independent of this pathway.

Principle of the IPP Rescue Assay

The IPP rescue assay is based on the principle of chemical complementation. If a compound inhibits an enzyme in the mevalonate pathway, the production of IPP and downstream isoprenoids will be blocked, leading to cell death. By providing an exogenous source of IPP, the metabolic block can be bypassed, thus "rescuing" the cells from the cytotoxic effects of the compound. This allows researchers to specifically identify compounds that target the mevalonate pathway.

Data Presentation

This compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cell lines, demonstrating its potent cytotoxic effects.

Cell LineIC50 (µM)Reference
HepG2 (Human Liver Cancer)>200 (Cytotoxic at millimolar concentrations)
HFF (Human Foreskin Fibroblast)20.0
HCT-8 (Human Colon Cancer)27.46
P. falciparum (3D7 strain)0.001

Note: The high IC50 in HepG2 cells from one study might reflect differences in experimental conditions or cell line sensitivity.

Expected Outcomes of IPP Rescue Assay

The following table outlines the expected outcomes of the IPP rescue assay when cells are treated with a known mevalonate pathway inhibitor (e.g., a statin) versus this compound.

Treatment GroupExpected Effect on Cell ViabilityInterpretation
Vehicle ControlHighNormal cell growth
IPP AloneHighIPP is not toxic at the rescue concentration
Statin AloneLowInhibition of the mevalonate pathway leads to cell death
Statin + IPPHighExogenous IPP rescues cells from mevalonate pathway inhibition
This compound AloneLowThis compound is cytotoxic
This compound + IPPLowThis compound's cytotoxicity is not rescued by IPP, suggesting a mechanism independent of the mevalonate pathway

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay with this compound treatment and IPP rescue. The protocol is based on a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity.

Materials and Reagents
  • Eukaryotic cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (CAS 34524-20-4)

  • Isopentenyl pyrophosphate (IPP) trilithium salt (Sigma-Aldrich or equivalent)

  • A known mevalonate pathway inhibitor (e.g., Simvastatin) as a positive control

  • MTT reagent (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Cell Viability Assay (MTT) A Harvest and count cells B Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C D Prepare serial dilutions of this compound and positive control (Statin) F Add treatments to respective wells: - Vehicle - IPP alone - this compound +/- IPP - Statin +/- IPP D->F E Prepare IPP solution E->F G Incubate for 48-72 hours F->G H Add MTT reagent to each well I Incubate for 2-4 hours H->I J Solubilize formazan crystals with DMSO I->J K Measure absorbance at 570 nm J->K G cluster_0 Statins inhibit here A Acetyl-CoA B Acetoacetyl-CoA A->B C HMG-CoA B->C D Mevalonate C->D E Mevalonate-5-P D->E F Mevalonate-5-PP E->F G Isopentenyl Pyrophosphate (IPP) F->G H Dimethylallyl Pyrophosphate (DMAPP) G->H I Geranyl Pyrophosphate (GPP) H->I J Farnesyl Pyrophosphate (FPP) I->J K Geranylgeranyl Pyrophosphate (GGPP) J->K L Squalene J->L N Protein Prenylation, Dolichol, Ubiquinone J->N K->N M Cholesterol L->M G cluster_0 Hypothesis cluster_1 Experiment cluster_2 Possible Outcomes cluster_3 Conclusion A This compound inhibits the mevalonate pathway B Treat cells with this compound + exogenous IPP A->B C Cell viability is restored (Rescue) B->C D Cell viability is not restored (No Rescue) B->D E Hypothesis is supported: This compound likely targets the mevalonate pathway C->E F Hypothesis is not supported: This compound's mechanism is independent of the mevalonate pathway D->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boromycin Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Boromycin, this technical support center provides essential guidance on overcoming common challenges related to its solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a boron-containing polyether macrolide antibiotic isolated from Streptomyces antibioticus. Its primary mechanism of action is as a potassium (K+) ionophore, disrupting the ion balance across the cell membrane.[1][2][3] This leads to a rapid loss of intracellular potassium, dissipation of the membrane potential, a decrease in intracellular ATP levels, and leakage of cytoplasmic components.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. DMSO is a common choice for preparing high-concentration stock solutions for in vitro experiments.

Q3: What is the recommended storage procedure for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: Can this compound interact with components in the cell culture media?

Yes, this compound, being a hydrophobic molecule, may interact with proteins present in the fetal bovine serum (FBS) commonly used in cell culture media. Bovine serum albumin (BSA) is a major component of FBS and is known to bind to various small molecules, which can affect their availability and activity. The extent of this binding for this compound has not been extensively quantified in the public literature.

Troubleshooting Guides

Issue: Precipitation Observed Upon Addition of this compound to Culture Media

Q: I've prepared a this compound stock solution in DMSO, but upon adding it to my cell culture medium (e.g., RPMI-1640, DMEM), I observe immediate or delayed precipitation. What is causing this and how can I resolve it?

A: This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound's solubility is significantly lower in the aqueous environment of the culture medium compared to the organic solvent of the stock solution.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation.Use a serial dilution approach. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium with gentle mixing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.If possible, test the solubility in different basal media formulations. The presence of serum proteins can sometimes help to solubilize hydrophobic compounds.
Issue: Loss of this compound Activity Over Time in Culture

Q: I'm observing a decrease in the expected biological effect of this compound in my long-term experiments. Could the compound be degrading?

A: Yes, like many antibiotics in aqueous solutions, this compound can degrade over time, especially at 37°C in the incubator. The stability of antibiotics in culture media can be influenced by factors such as pH, temperature, and media composition.

Factors Affecting Stability and Mitigation Strategies:

FactorImpact on StabilityMitigation Strategy
Temperature Higher temperatures, such as the 37°C incubation temperature, accelerate the degradation of many antibiotics.For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
pH The pH of the culture medium (typically 7.2-7.4) can influence the hydrolysis rate of the macrolide ester bonds in this compound.Ensure the pH of your culture medium is properly maintained. Use buffered media and monitor the pH, especially in long-duration cultures.
Media Components Components within the media, such as certain ions or reactive oxygen species, could potentially contribute to the degradation of this compound.While difficult to control, being aware of this possibility is important. If significant degradation is suspected, a stability study in your specific medium is recommended (see Experimental Protocols).

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
Cell Culture Media (e.g., RPMI-1640, DMEM)Limited aqueous solubility; quantitative data not readily available. Experimental determination is recommended.
Table 2: Stability of this compound Stock Solutions
Storage TemperatureDurationRecommendationReference
-20°CUp to several monthsAliquot to avoid freeze-thaw cycles.
-80°CLong-termRecommended for optimal stability.

Note: While specific long-term stability data for this compound in DMSO at -80°C is not extensively published, general guidelines for antibiotic stock solutions suggest this is the optimal condition for long-term preservation.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Medium

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in your pre-warmed culture medium in the 96-well plate. A suggested range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at each time point.

  • For a quantitative assessment, measure the absorbance of the plate at a wavelength of 600 nm using a microplate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration.

Protocol 2: Assessment of this compound Stability in Culture Medium

This protocol provides a framework to evaluate the stability of this compound in your culture medium over time.

Materials:

  • This compound-containing culture medium at a known starting concentration

  • Incubator at 37°C with 5% CO₂

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a bulk solution of your complete culture medium containing this compound at the desired working concentration.

  • At time zero, take an aliquot of the solution, store it at -80°C, and label it "T=0".

  • Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 2, 6, 12, 24, 48, and 72 hours), collect aliquots, store them at -80°C, and label them accordingly.

  • After collecting all samples, analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC-MS.

  • Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your specific culture medium.

Mandatory Visualizations

Boromycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound K_ion K+ This compound->K_ion Forms complex Membrane_Potential Disruption of Membrane Potential K_ion->Membrane_Potential K+ Efflux Membrane ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Impacts Cellular_Stress Cellular Stress & Apoptosis ATP_Depletion->Cellular_Stress Leads to Extracellular Extracellular Space Intracellular_K Intracellular K+ Intracellular_K->K_ion

Caption: this compound's mechanism of action as a potassium ionophore.

Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution (Clear? Stored correctly?) start->check_stock check_dilution Review Dilution Protocol (Serial dilution? Pre-warmed media?) check_stock->check_dilution Stock OK end_precipitate Precipitation Resolved check_stock->end_precipitate Stock Issue (Prepare fresh stock) solubility_test Perform Solubility Test check_dilution->solubility_test Protocol OK check_dilution->end_precipitate Protocol Error (Correct and retry) adjust_concentration Adjust Final Concentration solubility_test->adjust_concentration check_media Consider Media Composition (Serum level, different basal media) solubility_test->check_media Precipitation persists at low concentration adjust_concentration->end_precipitate check_media->end_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing Boromycin's off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boromycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cellular assays. Our goal is to help you understand and address potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a polyether macrolide antibiotic that contains boron. Its primary and most well-documented mechanism of action is its function as a potassium (K+) ionophore.[1] It inserts into cellular membranes and facilitates the transport of potassium ions across the membrane, disrupting the natural ion gradients essential for cellular function.[1]

Q2: What are the known off-target effects of this compound?

While the primary target of this compound is the cell membrane, where it disrupts potassium ion gradients, some studies suggest its biological activity may not be solely explained by this ionophoric activity.[2][3] One study in a leukemia cell line indicated that this compound could abrogate the G2 cell cycle checkpoint induced by DNA-damaging agents, suggesting a potential off-target effect on cell cycle regulation.[4] However, the specific molecular targets for these potential off-target effects remain largely uncharacterized.

Q3: Can this compound induce apoptosis? If so, through which pathway?

The direct apoptotic mechanism of this compound in mammalian cells is not well-elucidated in the currently available literature. However, studies on other boron-containing compounds, such as boric acid, have shown induction of apoptosis. For instance, boric acid has been observed to suppress cell proliferation and induce apoptosis in colon cancer cells through a pathway related to TNF signaling. It has also been shown to have a cytotoxic effect on leukemia cells via the mitochondrial pathway. While these findings provide clues, it is important to experimentally determine the specific apoptotic pathways affected by this compound in your cell type of interest.

Q4: Does this compound affect mitochondrial function?

Yes, as a potassium ionophore, this compound can disrupt the mitochondrial membrane potential, which is dependent on ion gradients. Disruption of the mitochondrial membrane potential is a known trigger for apoptosis. Studies on boric acid have also shown it can cause mitochondrial degeneration. Therefore, it is plausible that this compound's cytotoxicity involves the impairment of mitochondrial function.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays and provides strategies to mitigate them.

Issue 1: High level of cytotoxicity observed at low concentrations.
  • Possible Cause 1: On-target ionophoric effect. The primary mechanism of this compound is potent disruption of potassium ion gradients, which can be highly toxic to cells.

    • Troubleshooting Step: To confirm that the observed cytotoxicity is due to its ionophoric activity, you can perform a potassium protection assay. Supplementing the cell culture medium with a high concentration of potassium chloride (KCl) can counteract the ionophore effect and should rescue the cells from this compound-induced death if the toxicity is primarily due to potassium efflux.

  • Possible Cause 2: Off-target effects. While less characterized, this compound may have off-target effects contributing to cytotoxicity.

    • Troubleshooting Step: Differentiating on-target from off-target effects can be challenging. Consider using a structurally related but inactive analog of this compound as a negative control, if available. Additionally, employing techniques like thermal proteome profiling or chemical proteomics could help identify potential off-target binding partners.

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Variability in cell health and density. The sensitivity of cells to this compound can be influenced by their physiological state and density at the time of treatment.

    • Troubleshooting Step: Standardize your cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination, which can alter cellular responses.

  • Possible Cause 2: Degradation of this compound. this compound, like many natural products, may be unstable in solution over time.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light.

Issue 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).
  • Possible Cause: this compound-induced disruption of ion homeostasis can lead to both apoptotic and necrotic cell death pathways, depending on the concentration and cell type.

    • Troubleshooting Step: Use a multi-parametric approach to assess cell death. This can include assays for:

      • Apoptosis: Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3/7, -8, -9), and TUNEL staining for DNA fragmentation.

      • Necrosis: LDH release assay or analysis of nuclear morphology (e.g., using Hoechst stain).

      • Mitochondrial involvement: Measurement of mitochondrial membrane potential using dyes like TMRE or JC-1.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and cytotoxicity of this compound.

Table 1: Anti-proliferative Activity of this compound against Various Pathogens

OrganismStrainIC50 / EC50 (nM)Reference
Plasmodium falciparum3D71.0
Plasmodium falciparumDd2 (chloroquine-resistant)Not specified, comparable to 3D7
Plasmodium falciparumK1 (chloroquine-resistant)Not specified, comparable to 3D7
Plasmodium falciparum7G8 (chloroquine-resistant)Not specified, comparable to 3D7
Plasmodium falciparumStage V Gametocytes8.5 ± 3.6
Toxoplasma gondiiTgRH GFP::Luc (Type I)2.27
Toxoplasma gondiiTgME49ΔHPT::Luc (Type II)5.31
Cryptosporidium parvumNLuc C. parvum Iowa4.99

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayCC50 / IC50 (µM)Reference
HepG2 (Human Hepatocyte Carcinoma)Neutral Red Assay1250.5 ± 230
HFF (Human Foreskin Fibroblast)CellTiter-Glo (ATP quantification)20.0
HCT-8 (Human Ileocecal Adenocarcinoma)CellTiter-Glo (ATP quantification)27.46
HL-60 (Human Promyelocytic Leukemia)Not specifiedNot specified, but cytotoxic effects observed

Experimental Protocols

Protocol 1: Potassium Protection Assay

This protocol is designed to determine if the cytotoxic effect of this compound is primarily due to its potassium ionophore activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Potassium chloride (KCl) stock solution (e.g., 1 M, sterile-filtered)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Prepare a second set of this compound serial dilutions in complete culture medium supplemented with a final concentration of high KCl (e.g., 50 mM). Note: The optimal KCl concentration should be determined empirically for your cell line, ensuring it is not toxic on its own.

  • Remove the overnight culture medium from the cells and replace it with the prepared this compound solutions (with and without supplemental KCl). Include control wells with medium only and medium with KCl only.

  • Incubate the plate for a duration determined by your standard cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using your chosen method.

  • Interpretation: If the addition of KCl significantly increases the IC50 value of this compound, it indicates that the cytotoxicity is largely dependent on its potassium ionophore activity.

Protocol 2: Mitochondrial Membrane Potential Assay using TMRE

This protocol measures changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment. A decrease in ΔΨm is an early indicator of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

  • Hoechst 33342 for nuclear staining (optional)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence imaging or plate-based reading (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere.

  • Treat cells with various concentrations of this compound for the desired time. Include untreated controls and a positive control treated with FCCP (e.g., 10 µM for 15-30 minutes before reading).

  • At the end of the treatment period, add TMRE to the culture medium at a final concentration of 20-100 nM (the optimal concentration should be determined for your cell line).

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • If desired, add Hoechst 33342 for nuclear counterstaining.

  • Wash the cells gently with pre-warmed PBS or imaging buffer.

  • Acquire images using a fluorescence microscope with appropriate filters for TMRE (and Hoechst, if used) or read the fluorescence intensity on a plate reader.

  • Interpretation: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to untreated controls indicates mitochondrial depolarization.

Visualizations

Boromycin_Primary_Mechanism cluster_cell Cell cluster_extracellular Extracellular Space Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Disrupts Mitochondrial Membrane Potential Cytoplasm Cytoplasm (High K+) K_ion K+ Cytoplasm->K_ion K+ Efflux Extracellular Extracellular Space (Low K+) This compound This compound This compound->Cell_Membrane Inserts into membrane K_ion->Extracellular

Caption: Primary mechanism of this compound as a potassium ionophore.

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is it on-target or off-target? start->q1 exp1 Perform K+ Protection Assay q1->exp1 res1 Cytotoxicity Rescued? exp1->res1 conclusion1 Likely On-Target (Ionophoric Effect) res1->conclusion1 Yes conclusion2 Potential Off-Target Effect res1->conclusion2 No exp2 Investigate further: - Apoptosis vs. Necrosis Assays - Mitochondrial Potential Assay - Target ID studies conclusion2->exp2

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Apoptosis_Investigation_Pathway cluster_effects Cellular Effects cluster_pathways Apoptotic Pathways This compound This compound Treatment Ion_Imbalance K+ Efflux & Ion Imbalance This compound->Ion_Imbalance Other_Targets Potential Off-Target Interactions (e.g., Cell Cycle) This compound->Other_Targets Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction Intrinsic Intrinsic Pathway (Mitochondrial) Mito_Dysfunction->Intrinsic Other_Targets->Intrinsic Extrinsic Extrinsic Pathway Other_Targets->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential pathways for this compound-induced apoptosis.

References

Technical Support Center: Overcoming Limitations of Boromycin in Pre-clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical research with Boromycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a polyether macrolide antibiotic that acts as a potassium ionophore. It disrupts the cell membrane's integrity by facilitating the transport of potassium ions (K+) out of the cell, leading to a loss of membrane potential, depletion of intracellular ATP, and ultimately cell death.[1][2] This mechanism is effective against Gram-positive bacteria; however, the outer membrane of Gram-negative bacteria appears to block this compound's access to the cytoplasmic membrane, rendering it ineffective against these organisms.[1][3]

Q2: I am observing high levels of cytotoxicity in my experiments. What could be the cause and how can I mitigate it?

A2: The inherent ionophoric activity of this compound can lead to cytotoxicity in mammalian cells. The disruption of potassium homeostasis is not specific to microbial cells and can affect host cells, particularly at higher concentrations. To mitigate this, it is crucial to determine the therapeutic window by assessing the half-maximal cytotoxic concentration (CC50) in your specific cell line and comparing it to the half-maximal effective concentration (EC50) against the pathogen of interest. Consider using lower concentrations of this compound for shorter exposure times. Additionally, novel drug delivery systems, such as liposomes or nanoparticles, can be explored to target the compound more specifically to the pathogen and reduce systemic toxicity.

Q3: Is there a known resistance mechanism to this compound?

A3: Spontaneous resistance to this compound appears to be rare. Studies have shown that the spontaneous resistance mutation frequency in Mycobacterium bovis BCG is less than 10-9 colony-forming units (CFU).[3] This low frequency of resistance is a significant advantage for its potential therapeutic use. However, as with any antimicrobial agent, the potential for resistance development should be monitored in long-term or sub-lethal exposure studies.

Q4: What is the best way to prepare a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: Poor or Inconsistent Efficacy in In Vitro Assays
Possible Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Perform a stability assay to check the integrity of your this compound stock.
High Potassium Concentration in Medium - this compound's activity is antagonized by high extracellular potassium concentrations. Review the composition of your culture medium. - If possible, use a medium with a physiological potassium concentration. - As a control, test the efficacy of this compound in a medium with elevated KCl to confirm this effect.
Incorrect Dosing - Verify the calculations for your working concentrations. - Perform a dose-response curve to determine the optimal concentration range for your specific pathogen and cell line.
Bacterial Contamination - If working with eukaryotic cells, ensure your cultures are not contaminated with bacteria that may be insensitive to this compound and interfere with the assay readout.
Problem 2: High Background Signal or Artifacts in Assays
Possible Cause Troubleshooting Steps
DMSO Effects - Ensure the final DMSO concentration is consistent across all wells, including controls. - Run a vehicle control with the same concentration of DMSO to assess its effect on your assay.
Interference with Assay Reagents - The ionophoric nature of this compound might interfere with certain fluorescent dyes or cellular assays. - Consult the literature or the assay manufacturer's instructions for potential incompatibilities with ionophores. - Consider using alternative assay methods to confirm your results (e.g., ATP measurement vs. metabolic activity assays).
Cell Clumping or Uneven Plating - Ensure a single-cell suspension before plating. - Check for even cell distribution in the wells to avoid variability in the results.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Various Pathogens
PathogenStrainAssay TypeIC50/EC50/MICReference
Mycobacterium tuberculosisH37RvMicroplate Alamar Blue AssayMIC50: 80 nM
Plasmodium falciparum3D73-day SYBR Green I assayIC50: 1.0 nM
Plasmodium falciparumDd2 (chloroquine-resistant)3-day SYBR Green I assayIC50: ~1 nM
Plasmodium falciparumK1 (chloroquine-resistant)3-day SYBR Green I assayIC50: ~1 nM
Plasmodium falciparumStage V gametocytesATP bioluminescenceIC50: 8.5 ± 3.6 nM
Toxoplasma gondiiRH GFP::LucLuciferase assayEC50: 2.27 nM
Cryptosporidium parvumIowaNanoluciferase assayEC50: 4.99 nM
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
Cell LineCell TypeAssayCC50Reference
HepG2Human liver carcinomaMTS assay35 µM
VeroMonkey kidney epithelialMTS assay25 µM
HFFHuman foreskin fibroblastCellTiter-Glo20.0 µM (24h)
HCT-8Human ileocecal adenocarcinomaCellTiter-Glo27.46 µM (24h)
Human Red Blood Cells-Hemolysis assayHC50: 40 µM
MRC-5Human fetal lung fibroblast-Low selectivity index (~12)

Experimental Protocols

Protocol for Assessing this compound-Induced Membrane Depolarization

This protocol utilizes the voltage-sensitive dye DiSC3(5) to measure changes in bacterial membrane potential.

Materials:

  • Bacterial culture in mid-log phase

  • This compound stock solution

  • DiSC3(5) stock solution (in DMSO)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control

  • Buffer (e.g., PBS or appropriate growth medium)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Wash and resuspend the bacterial cells in the desired buffer to a specific optical density (e.g., OD600 = 0.5).

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in polarized membranes.

  • Transfer the cell suspension containing the dye to the wells of a 96-well plate.

  • Measure the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).

  • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (CCCP, a known depolarizing agent).

  • Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for a total period of 30-60 minutes.

  • An increase in fluorescence intensity indicates membrane depolarization.

Protocol for Measuring Intracellular ATP Levels

This protocol uses a commercial bioluminescence assay to quantify intracellular ATP as a measure of cell viability.

Materials:

  • Cell culture (bacterial or eukaryotic)

  • This compound stock solution

  • Commercial ATP measurement kit (e.g., BacTiter-Glo™ or CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in the opaque-walled 96-well plate and allow them to adhere or grow to the desired confluency.

  • Treat the cells with a serial dilution of this compound for the desired time period. Include untreated and vehicle controls.

  • Equilibrate the plate and the ATP reagent to room temperature.

  • Add the ATP reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the necessary components for the luciferase reaction).

  • Mix the contents by shaking the plate for 2 minutes.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence is indicative of a reduction in intracellular ATP and, consequently, a decrease in cell viability.

Protocol for In Vitro Selection of this compound-Resistant Mutants

This protocol is designed to determine the frequency of spontaneous resistance development.

Materials:

  • Bacterial culture grown to late-log or early-stationary phase

  • Agar plates containing various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC)

  • Agar plates without this compound (for viable cell count)

  • Sterile saline or PBS

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the bacterial strain of interest.

  • Prepare a large inoculum of the bacterial culture (e.g., 10^9 to 10^10 CFU).

  • Plate the high-density inoculum onto the agar plates containing different concentrations of this compound.

  • Create serial dilutions of the culture and plate on antibiotic-free agar to determine the initial viable cell count.

  • Incubate the plates at the appropriate temperature for an extended period (e.g., up to 8 weeks for slow-growing bacteria like mycobacteria).

  • Count the number of colonies that appear on the this compound-containing plates.

  • Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Visualizations

Boromycin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cell Intracellular cluster_extracellular Extracellular This compound This compound K_channel K+ Channel (disrupted) This compound->K_channel integrates & disrupts K_ion_in High [K+] ATP ATP K_ion_in->ATP depletion leads to K_ion_out Low [K+] K_ion_in->K_ion_out K+ Efflux Cell_Death Cell Death ATP->Cell_Death depletion causes

Caption: this compound's mechanism as a potassium ionophore.

Experimental_Workflow_Cytotoxicity Start Start Cell_Culture Seed cells in 96-well plate Start->Cell_Culture Treatment Add serial dilutions of this compound Cell_Culture->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay Perform cell viability assay (e.g., MTS, ATP) Incubation->Assay Data_Acquisition Measure absorbance or luminescence Assay->Data_Acquisition Analysis Calculate CC50 values Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for determining this compound's cytotoxicity.

Overcoming_Limitations Limitations This compound Limitations Toxicity Host Cell Toxicity Limitations->Toxicity Delivery Poor Bioavailability/ Targeting Limitations->Delivery Resistance Potential for Resistance Limitations->Resistance Analogs Synthesis of Less Toxic Analogs Toxicity->Analogs address with Delivery_Systems Liposomes & Nanoparticles Delivery->Delivery_Systems improve with Combination_Tx Combination Therapy Resistance->Combination_Tx mitigate with Solutions Potential Solutions

Caption: Strategies to overcome this compound's limitations.

References

Technical Support Center: Boromycin Resistance Mechanism Studies in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying boromycin resistance mechanisms in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a boron-containing polyether macrolide antibiotic. Its primary mechanism of action is acting as a potassium ionophore. It disrupts the bacterial cell membrane's potassium ion gradient, leading to a collapse of the membrane potential, growth arrest, and ultimately cell death[1].

Q2: What is the spectrum of activity for this compound?

This compound is primarily active against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis[1]. It is generally ineffective against Gram-negative bacteria because their outer membrane is thought to block the antibiotic's access to the cytoplasmic membrane[1].

Q3: How frequently does resistance to this compound occur in bacteria?

The frequency of spontaneous resistance to this compound in bacteria appears to be very low. For instance, in a study with Mycobacterium bovis BCG, the spontaneous resistance mutation frequency was found to be less than 10-9 colony-forming units (CFU)[1]. In the same study, no resistant colonies were identified even when plating 109 CFU on agar containing this compound at concentrations up to four times the minimum inhibitory concentration (MIC)[1].

Q4: What are the known mechanisms of resistance to this compound in bacteria?

Currently, there is a lack of documented, naturally occurring high-level resistance to this compound in susceptible bacteria. Due to its mechanism of disrupting the fundamental potassium ion gradient of the cell membrane, the development of resistance may be more complex than for antibiotics with more specific molecular targets. However, theoretical resistance mechanisms could include:

  • Efflux Pumps: Overexpression of efflux pumps that can recognize and expel this compound from the cell. Efflux pumps are a common mechanism of resistance to various antibiotics in bacteria.

  • Target Modification: Alterations in the composition or properties of the cell membrane that prevent this compound from effectively inserting and functioning as an ionophore. While less common for ionophores, target modification is a known resistance strategy for other antibiotics.

  • Alterations in Ion Channel Proteins: Mutations in genes encoding potassium channel proteins could potentially alter the membrane's susceptibility to this compound's ionophoric activity.

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays for this compound

Issue: Inconsistent or non-reproducible MIC values for this compound.

Potential Cause Troubleshooting Step
Degradation of this compound Stock Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C in a suitable solvent and protect from light.
Inappropriate Test Medium Ensure the cation concentration, particularly potassium, in the Mueller-Hinton Broth (MHB) or other media is consistent between experiments. High external potassium concentrations can interfere with this compound's activity.
Incorrect Inoculum Size Standardize the bacterial inoculum to approximately 5 x 105 CFU/mL. Inoculum size can significantly affect MIC results.
Contamination of Bacterial Culture Before starting the MIC assay, streak the bacterial culture on an appropriate agar plate to check for purity.
Reader/Visual Interpretation Errors When reading plates, ensure a consistent light source and background. If using a plate reader, subtract the absorbance of the negative control wells (media only) from all other wells. The MIC is the lowest concentration that inhibits visible growth.
Investigating Putative this compound Efflux

Issue: Suspected involvement of an efflux pump in low-level this compound resistance, but no confirmation.

Potential Cause Troubleshooting Step
Ineffective Efflux Pump Inhibitor (EPI) Use a broad-spectrum EPI such as reserpine or phenylalanine-arginine β-naphthylamide (PAβN). Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.
Substrate Specificity of the Efflux Pump Not all efflux pumps will recognize this compound. If a specific efflux pump is suspected, genetic knockout or overexpression studies of the pump-encoding genes are necessary to confirm its role.
Assay Not Sensitive Enough Use a fluorescent dye accumulation assay (e.g., with ethidium bromide) in the presence and absence of this compound and/or an EPI. A this compound-resistant strain with an active efflux pump may show lower accumulation of the dye, which is reversed by an EPI.
Sequencing for this compound Resistance Mutations

Issue: Difficulty in identifying mutations responsible for a resistant phenotype after experimental evolution.

Potential Cause Troubleshooting Step
Low Frequency of Resistance Due to the low spontaneous mutation frequency, it may be necessary to screen a very large number of colonies (>>109 CFU) to isolate a resistant mutant. Consider using a mutator strain to increase the likelihood of obtaining mutants.
Multiple Potential Resistance Genes Perform whole-genome sequencing (WGS) on the resistant isolate and the parental wild-type strain. Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
Complex Genetic Basis of Resistance Resistance may be due to changes in gene expression rather than mutations in coding sequences. Perform RNA-sequencing (transcriptomics) to compare the gene expression profiles of the resistant and susceptible strains.
Lack of a Clear "Target" Gene Since this compound targets the cell membrane's ion gradient, mutations may not be in a single "target" protein. Look for mutations in genes related to membrane composition, ion transport (especially potassium channels), and regulatory genes that control these processes.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.

Bacterium MIC50 (nM) MIC90 (µg/mL) Reference
Mycobacterium tuberculosis80-
Staphylococcus aureus-0.03
Staphylococcus epidermidis-0.03
Enterococcus faecalis-0.06
Escherichia coli->128
Acinetobacter baumannii->128
Klebsiella pneumoniae->128

Experimental Protocols

Detailed Methodology for MIC Determination by Broth Microdilution

This protocol is adapted from established methods and is suitable for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 106 CFU/mL.

  • Microtiter Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the 2x this compound working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.

    • Add 50 µL of sterile MHB to the twelfth column.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Experimental Workflow for Identifying this compound Resistance Mutations

This workflow outlines a general approach to identify mutations conferring resistance to this compound.

  • Selection of Resistant Mutants:

    • Grow a large culture of the susceptible bacterial strain to late logarithmic phase.

    • Plate a high density of cells (e.g., 109 to 1010 CFU) onto agar plates containing this compound at 2x, 4x, and 8x the MIC.

    • Incubate the plates for an extended period (up to several weeks for slow-growing bacteria) and monitor for the appearance of colonies.

    • Isolate any colonies that appear and re-streak them on this compound-containing agar to confirm the resistant phenotype.

  • Phenotypic Characterization:

    • Determine the MIC of this compound for the resistant isolates to quantify the fold-change in resistance.

    • Assess cross-resistance to other antibiotics, particularly other ionophores or membrane-active agents.

    • Measure the growth rate of the resistant mutants in the absence of this compound to determine if there is a fitness cost associated with resistance.

  • Genotypic Characterization:

    • Extract genomic DNA from the resistant mutant and the parental wild-type strain.

    • Perform whole-genome sequencing (WGS) on both samples.

    • Compare the genome sequences to identify any genetic differences (SNPs, indels, etc.) in the resistant strain.

  • Functional Validation of Mutations:

    • If a candidate resistance gene is identified, validate its role by:

      • Gene knockout: Delete the gene in the wild-type background and assess for changes in this compound susceptibility.

      • Complementation: Introduce the wild-type copy of the gene into the resistant mutant and check if susceptibility is restored.

      • Site-directed mutagenesis: Recreate the identified mutation in the wild-type strain and confirm that it confers resistance.

Mandatory Visualizations

Boromycin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane This compound This compound Ion_Channel Ion Channel Disruption This compound->Ion_Channel Inserts into membrane K_ion_out K+ K_ion_out->Ion_Channel Uncontrolled influx K_ion_in K+ Membrane_Potential Loss of Membrane Potential Ion_Channel->Membrane_Potential Cell_Death Cell Death Membrane_Potential->Cell_Death

Caption: Conceptual diagram of this compound's mechanism of action.

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_reagents Check Reagents: - Fresh this compound Stock? - Consistent Media Batch? start->check_reagents check_technique Review Technique: - Standardized Inoculum? - Aseptic Technique? check_reagents->check_technique Reagents OK re_run_assay Re-run Assay with Validated Reagents and Technique check_reagents->re_run_assay Reagents Faulty check_interpretation Verify Interpretation: - Consistent Reading Method? - Correct Controls? check_technique->check_interpretation Technique OK check_technique->re_run_assay Technique Flawed check_interpretation->re_run_assay Interpretation Flawed consult_expert Consult with Senior Researcher or Technical Support check_interpretation->consult_expert Interpretation OK, Inconsistency Persists end Consistent MIC Results re_run_assay->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Resistance_Investigation_Workflow start Start: Susceptible Bacterial Strain selection Selection on this compound Agar (High CFU Plating) start->selection isolation Isolate Resistant Colonies selection->isolation phenotype Phenotypic Characterization: - Confirm MIC Increase - Growth Curve Analysis isolation->phenotype wgs Whole Genome Sequencing (Resistant vs. Wild-Type) phenotype->wgs analysis Bioinformatic Analysis: Identify SNPs, Indels wgs->analysis validation Functional Validation of Candidate Mutations analysis->validation validation->analysis No Confirmation, Re-evaluate Candidates end Identify Resistance Mechanism validation->end Mutation Confirmed

Caption: Experimental workflow for identifying resistance mutations.

References

Technical Support Center: Troubleshooting Boromycin Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boromycin assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to unexpected results in experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you might encounter.

Frequently Asked Questions (FAQs)

FAQ 1: My antibacterial assay with this compound shows inconsistent Minimum Inhibitory Concentration (MIC) values. What are the potential causes?

Inconsistent MIC values for this compound can stem from several factors throughout the experimental workflow. The most common sources of variability include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense or too sparse can lead to varied MIC results. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard.

  • Media Composition: The cation concentration and pH of the growth medium can significantly impact this compound's activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) and ensure the pH is between 7.2 and 7.4.[1]

  • This compound Preparation and Stability: Errors in weighing, dissolving, or serially diluting this compound can introduce significant variability. It is recommended to prepare fresh stock solutions for each experiment as this compound's stability in solution can be a factor.[2][3]

  • Incubation Conditions: Fluctuations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values. Maintain a consistent incubation temperature of 35°C ± 2°C for 16-20 hours.[1]

FAQ 2: I am observing lower than expected activity of this compound against Gram-positive bacteria. What could be the reason?

Lower than expected activity of this compound can be attributed to its mechanism of action, which is dependent on the potassium ion gradient across the bacterial membrane.[4]

  • High Potassium Concentration in Media: this compound acts as a potassium ionophore, causing a lethal efflux of potassium ions from the bacterial cell. If the experimental medium has a high concentration of potassium chloride (KCl), it can counteract the ionophore effect and reduce the apparent activity of this compound.

  • Inactivation of this compound: The removal of the boric acid from the this compound molecule leads to a loss of its antibiotic activity. Ensure proper storage and handling to maintain the compound's integrity.

  • Bacterial Strain Variability: Different strains of the same bacterial species can exhibit varying susceptibility to this compound.

FAQ 3: this compound appears to be ineffective against the Gram-negative bacteria I'm testing. Is this expected?

Yes, this is an expected result. This compound is known to be effective against most Gram-positive bacteria but is generally ineffective against Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a barrier, preventing this compound from reaching its target, the cytoplasmic membrane.

FAQ 4: I am seeing cytotoxicity in my host cells at concentrations close to the antibacterial effective concentration. How can I troubleshoot this?

While this compound generally shows a good selectivity index, cytotoxicity can be a concern.

  • Confirm Cytotoxicity with a Standard Assay: Use a reliable cytotoxicity assay, such as the MTT or CellTiter-Glo assay, to accurately determine the half-maximal cytotoxic concentration (CC50) for your specific host cell line.

  • Review the Selectivity Index: The selectivity index (SI) is calculated as CC50 / MIC. A higher SI indicates greater selectivity for the target pathogen. If your calculated SI is low, it suggests a narrow therapeutic window.

  • Optimize Exposure Time: Consider reducing the incubation time of this compound with the host cells to the minimum required for its antibacterial effect.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound in Assay Medium

Observation: A visible precipitate forms in the wells of the microtiter plate after adding the this compound solution.

Problem: Compound precipitation leads to an inaccurate, artificially high MIC value because the effective concentration of the soluble drug is reduced.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: High Variability in Ionophore Activity Assays

Observation: Replicate experiments to measure this compound's ionophore activity yield inconsistent results.

Problem: The measurement of ionophore activity is sensitive to the ionic composition of the medium and the physiological state of the cells.

Troubleshooting Steps:

  • Standardize Cell Preparation: Ensure a consistent cell density and growth phase for each experiment.

  • Control Cation Concentrations: Prepare assay buffers with precisely known concentrations of potassium and other ions. Use a negative control with a cation that is not transported by this compound, such as MgCl2.

  • Validate Measurement Technique: If using fluorescent probes to measure membrane potential, ensure the probe is used at a non-toxic concentration and that appropriate controls (e.g., a known depolarizing agent like CCCP) are included.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (inoculum without this compound) and a sterility control (broth without inoculum).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration, not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The results are used to calculate the CC50 value.

Data Presentation

Table 1: Example MIC Values of this compound against Various Microorganisms
MicroorganismStrainMIC50 (nM)Reference
Mycobacterium bovis BCG-80
Toxoplasma gondiiRH GFP::Luc2.27
Toxoplasma gondiiME49ΔHPT::Luc5.31
Cryptosporidium parvum-4.99
Plasmodium falciparum3D7~1.0
Table 2: Example Cytotoxicity (CC50) of this compound against Host Cell Lines
Cell LineCell TypeCC50 (µM)Reference
Human Foreskin Fibroblasts (HFF)Fibroblast20.0
HCT-8Human ileocecal adenocarcinoma27.46
HepG2Human liver carcinoma1250.5

Signaling Pathways and Mechanisms

This compound's Mechanism of Action

This compound's primary mechanism of action is its function as a potassium ionophore. It disrupts the bacterial cell membrane's integrity by facilitating the rapid efflux of potassium ions, leading to a collapse of the membrane potential, depletion of intracellular ATP, and ultimately, cell death.

Boromycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) This compound This compound K_out K+ This compound->K_out Membrane Lipid Bilayer K_channel K+ Channel (Conceptual) K_in High [K+] K_in->this compound Efflux Membrane_Potential Loss of Membrane Potential ATP ATP Depletion Cell_Death Cell Death ATP->Cell_Death Results in Membrane_Potential->ATP Leads to

Caption: Mechanism of this compound as a K+ ionophore.

References

Boromycin stability under different experimental storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Boromycin under various experimental and storage conditions. Please consult this resource for frequently asked questions, troubleshooting, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound powder and for how long?

A: Solid this compound should be stored at +4°C for short-term use.[1] For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[2]

Q2: What is the best way to prepare and store this compound stock solutions?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is highly recommended to prepare solutions fresh for immediate use.[1] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to one year. Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.

Q3: What factors can cause this compound to degrade?

A: this compound stability can be affected by several factors:

  • pH: While its biological activity appears unaffected between pH 5.5 and 9.0, chemical stability can be compromised under acidic or basic conditions. Hydrolysis can occur in aqueous buffers, and acid degradation products have been noted.

  • Oxidation: The boronic acid group, essential for its activity, can be susceptible to oxidative cleavage. Studies on related compounds show this is a likely degradation pathway.

  • Temperature: Elevated temperatures will accelerate degradation. Although stable for ambient shipping, long-term storage should be under refrigerated or frozen conditions.

  • Light: Some suppliers indicate that this compound may be light-sensitive. It is prudent practice to protect solutions from direct light exposure.

Q4: How can I tell if my this compound has degraded?

A: Visual signs of degradation in solid form are difficult to detect. For solutions, look for color changes or the formation of precipitates that do not redissolve upon warming. The most definitive way to assess degradation is through analytical methods like HPLC, which can separate the parent compound from its degradation products. A loss of biological activity in your experiments compared to previous results could also indicate degradation.

Q5: Is the boron moiety essential for this compound's activity?

A: Yes. The removal of the boric acid from the this compound molecule results in a loss of its antibiotic activity. Therefore, degradation pathways that cleave this group are of significant concern.

Data Presentation: Storage Conditions & Stability Profile

Table 1: Recommended Storage Conditions for this compound
FormSolventStorage TemperatureRecommended DurationSource(s)
Solid Powder N/A+4°CShort-term
N/A-20°CUp to 3 years
Solution DMSO, EthanolUse immediatelyBest Practice
DMSO, Ethanol-20°CUp to 1 month
DMSO, Ethanol-80°CUp to 1 year
Table 2: Summary of Factors Affecting this compound Stability
ConditionEffect on StabilityCommentsSource(s)
Acidic pH Potential for degradationAcid degradation products have been reported. Hydrolysis of the macrolide structure is possible.
Neutral pH Generally stableBiological activity is maintained between pH 5.5 - 9.0.
Alkaline pH Potential for degradationHydrolysis under basic conditions is a common degradation pathway for macrolides.
**Oxidizing Agents (e.g., H₂O₂) **High potential for degradationStudies on related boronic acids show oxidative cleavage of the boron group is a primary degradation pathway.
Elevated Temperature Degradation rate increasesStandard kinetic principle; avoid prolonged exposure to temperatures above refrigeration.
Light Exposure Potential for degradationReported to be light-sensitive. Store in amber vials or protect from light.

Troubleshooting Guide

Issue 1: My this compound stock solution, stored at -20°C, has a precipitate.

  • Cause: The solubility of this compound may have been exceeded, or the temperature may have dropped too low, causing it to fall out of solution.

  • Solution: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure the solution is completely clear before use. If it does not redissolve, it may indicate precipitation of a degradation product, and the stock should be discarded.

Issue 2: I'm observing reduced or inconsistent activity in my biological assay.

  • Cause A (Degradation): The this compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., incompatible buffer pH, light).

  • Solution: Prepare a fresh stock solution from solid powder. If the problem persists, verify the stability of this compound in your specific assay medium and conditions by running a time-course experiment and analyzing samples by HPLC.

  • Cause B (Inactivation): this compound acts as a potassium ionophore. High concentrations of potassium ions (KCl) in the experimental medium can block its activity.

  • Solution: Check the KCl concentration in your buffers and media. Compare results with a low-potassium control buffer if possible.

Issue 3: I see extra peaks in my HPLC chromatogram when analyzing my experimental samples.

  • Cause: These peaks likely represent degradation products of this compound formed during the experiment.

  • Solution: This indicates that your experimental conditions (e.g., pH, temperature, incubation time) are causing this compound to degrade. Use the stability-indicating HPLC method provided below to quantify the loss of the parent compound. Consider modifying your experimental protocol to minimize exposure to the degradative conditions (e.g., shorten incubation time, adjust pH).

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the stability of this compound. This method is based on established protocols for other macrolide antibiotics and should be validated for your specific application.

1. Objective: To quantify this compound and separate it from potential degradation products.

2. Materials & Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Ammonium Acetate or Potassium Dihydrogen Phosphate (for buffer)

  • Formic Acid or Phosphoric Acid (for pH adjustment)

  • Solvents for sample extraction (e.g., Methanol)

3. Chromatographic Conditions (Representative):

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution.

    • Example Isocratic Mobile Phase: Acetonitrile and 30 mM Ammonium Acetate buffer (pH 6.8) in a ratio of 82:18 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40-60°C (elevated temperature can improve peak shape for macrolides).

  • Detection: UV detector at 210-215 nm.

  • Injection Volume: 10-20 µL

4. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh this compound reference standard and dissolve in DMSO or Ethanol.

  • Working Standards: Prepare a series of dilutions (e.g., 5-200 µg/mL) from the stock solution using the mobile phase as the diluent.

  • Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.2 or 0.45 µm syringe filter before injection.

5. Forced Degradation Study (for Method Validation): To ensure the method is "stability-indicating," perform forced degradation studies. Expose a this compound solution (~100 µg/mL) to the following conditions, then analyze by HPLC to confirm that degradation peaks are resolved from the parent peak.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) as per ICH Q1B guidelines.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of this compound remaining after exposure to stress conditions: (Peak Area of Stressed Sample / Peak Area of Control Sample) * 100.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare this compound Stock (e.g., 1 mg/mL in DMSO) prep_samples Prepare Test Samples (Aqueous Buffer, Media, etc.) prep_stock->prep_samples acid Acidic pH (e.g., 0.1M HCl) prep_samples->acid base Basic pH (e.g., 0.1M NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal (e.g., 80°C) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo control Control (No Stress, T=0) prep_samples->control hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc control->hplc eval_data Quantify Parent Peak & Degradants hplc->eval_data assess Assess % Degradation & Identify Pathways eval_data->assess

Caption: Workflow for a this compound Forced Degradation Study.

troubleshooting_guide start Inconsistent or Low Biological Activity? check_stock Is stock solution clear, properly stored, and fresh? start->check_stock prep_fresh Action: Prepare fresh stock solution from solid. check_stock->prep_fresh No check_assay Is this compound stable in your assay buffer/media? check_stock->check_assay Yes prep_fresh->check_assay run_hplc Action: Run time-course and analyze by HPLC. check_assay->run_hplc Unsure check_kcl Check for high [KCl] in assay medium. check_assay->check_kcl Yes degradation Result: Degradation Observed run_hplc->degradation no_degradation Result: No Significant Degradation run_hplc->no_degradation modify_assay Action: Modify assay (↓ time, adjust pH). degradation->modify_assay no_degradation->check_kcl kcl_high Result: [KCl] is high. check_kcl->kcl_high Yes kcl_ok Result: [KCl] is low. check_kcl->kcl_ok No modify_buffer Action: Reduce [KCl] or use alternative buffer. kcl_high->modify_buffer other_issue Conclusion: Issue is likely not this compound stability. kcl_ok->other_issue degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound (Active Compound) Hydrolysis_Products Hydrolyzed Macrolide Ring (Inactive) This compound->Hydrolysis_Products Oxidized_Products Deboro-Boromycin (Alcohol Derivative, Inactive) This compound->Oxidized_Products Acid Acidic pH Acid->Hydrolysis_Products promotes Base Basic pH Base->Hydrolysis_Products promotes Oxidant Oxidants (H₂O₂) Oxidant->Oxidized_Products promotes

References

Technical Support Center: Boromycin Selectivity in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Boromycin. This resource provides frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments aimed at improving the selectivity index of this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a boron-containing polyether macrolide antibiotic isolated from Streptomyces antibioticus.[1][2] Its principal mechanism of action is acting as a potassium (K+) ionophore.[1][2] It disrupts the cell membrane's integrity by creating pores that cause a leakage of potassium ions, leading to a loss of membrane potential, a reduction in intracellular ATP, and ultimately cell death.[3]

Boromycin_MoA cluster_membrane Cell Membrane cluster_effects Intracellular Effects This compound This compound MembranePore Membrane Disruption / Pore Formation This compound->MembranePore Induces K_Efflux K+ Efflux K_ion K+ K_ion->K_Efflux Leakage MembranePotential Loss of Membrane Potential K_Efflux->MembranePotential ATP_Depletion ATP Depletion MembranePotential->ATP_Depletion CellDeath Apoptosis / Cell Death ATP_Depletion->CellDeath

Caption: this compound's mechanism as a K+ ionophore leading to cell death.

Q2: What is the Selectivity Index (SI) and how is it calculated?

The Selectivity Index (SI) is a crucial parameter used to quantify the therapeutic window of a compound. It measures the relative toxicity of a drug against non-cancerous (normal) cells versus its efficacy against cancer cells. A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.

The formula is: SI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that kills 50% of normal, healthy cells.

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits the growth of 50% of the cancer cells.

An SI value greater than 2 is generally considered indicative of selective activity.

Q3: What is the known Selectivity Index of this compound in published studies?

Published data on this compound's selectivity index often comes from anti-parasitic or anti-mycobacterial studies, which provide a useful baseline for its general cytotoxicity. Direct and extensive SI data across a wide range of human cancer cell lines is limited in publicly available literature. Researchers are encouraged to determine the SI empirically for their specific cancer and normal cell lines of interest.

Table 1: Summary of Published this compound Activity Data

CompoundOrganism/Cell LineAssay TypeMeasurementValue95% CINotesSource
This compoundHuman Foreskin Fibroblasts (HFF)Cytotoxicity (24h)CC₅₀20.0 µM13.32-39.30 µMNormal cell line
This compoundHuman Ileocecal Adenocarcinoma (HCT-8)Cytotoxicity (24h)CC₅₀27.46 µM13.80-88.44 µMCancer cell line
This compoundToxoplasma gondiiAntiparasiticEC₅₀2.27 nM-Pathogen
This compoundCryptosporidium parvumAntiparasiticEC₅₀4.99 nM-Pathogen
This compoundPlasmodium falciparum (Stage V Gametocytes)AntimalarialIC₅₀8.5 nM± 3.6 nMPathogen
This compoundMycobacterium bovis BCGAntimycobacterialMIC₅₀80 nM-Pathogen
This compoundVERO cellsCytotoxicityCC₅₀30 µM-Normal cell line

Based on this data, the SI for this compound against T. gondii relative to HFF cells is exceptionally high (>8800), highlighting its potent anti-parasitic selectivity.

Troubleshooting Guides

Q1: My measured IC₅₀ value for this compound is inconsistent between experimental replicates. What could be the cause?

Inconsistent IC₅₀ values are a common issue. Here are several factors to investigate:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered drug sensitivity.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells. Both very low and very high confluency can affect results. An initial density that avoids confluence by the end of the assay is critical.

    • Media Components: Variations in serum batches or other media components can influence cell growth and drug response. Use the same batch of reagents for a set of experiments.

  • Compound Handling:

    • Solvent and Dilution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that serial dilutions are prepared accurately.

    • Compound Stability: this compound may degrade with improper storage or multiple freeze-thaw cycles. Aliquot stock solutions to minimize this.

  • Assay Execution:

    • Incubation Time: Use a consistent incubation time for drug exposure.

    • Plate Edge Effects: Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outer wells or filling them with sterile PBS to mitigate this.

    • Pipetting Errors: Calibrate pipettes regularly and ensure accurate, consistent pipetting technique.

Troubleshooting_IC50 Start Inconsistent IC50 Results CheckCellCulture Review Cell Culture Practices Start->CheckCellCulture CheckCompound Review Compound Handling Start->CheckCompound CheckAssay Review Assay Protocol Start->CheckAssay Passage Consistent Passage Number? CheckCellCulture->Passage No Density Uniform Seeding Density? CheckCellCulture->Density No Solubility Complete Solubility? CheckCompound->Solubility No Stability Proper Storage / Aliquots? CheckCompound->Stability No EdgeEffect Mitigated Edge Effects? CheckAssay->EdgeEffect No Pipetting Accurate Pipetting? CheckAssay->Pipetting No Solution Standardize Protocols & Re-run Passage->Solution Density->Solution Solubility->Solution Stability->Solution EdgeEffect->Solution Pipetting->Solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: The measured Selectivity Index for my this compound analog is low (<2). What strategies can I employ to improve it?

A low SI indicates general toxicity. Improving selectivity is a primary goal in drug development. Here are three rational approaches to consider:

  • Chemical Modification (Lead Optimization):

    • Concept: Synthesize and screen this compound derivatives. The goal is to identify modifications that either decrease toxicity to normal cells (increase CC₅₀) or increase potency against cancer cells (decrease IC₅₀). Structure-activity relationship (SAR) studies can reveal which parts of the molecule are essential for activity and which can be modified to enhance selectivity.

    • Action: Collaborate with medicinal chemists to design and synthesize analogs. Focus on modifying peripheral functional groups while preserving the core structure responsible for ionophoric activity.

  • Targeted Drug Delivery Systems:

    • Concept: Encapsulate or conjugate this compound to a moiety that specifically targets cancer cells. This increases the drug concentration at the tumor site, allowing for a lower systemic dose and reducing off-target toxicity.

    • Examples:

      • Nanoparticle Formulation: Encapsulating this compound in liposomes or polymeric nanoparticles that are engineered to accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect.

      • Ligand-Targeted Therapy: Conjugating this compound to a ligand (e.g., hyaluronan) that binds to a receptor (e.g., CD44) overexpressed on the target cancer cells.

      • Antibody-Drug Conjugates (ADCs): Linking this compound to a monoclonal antibody that recognizes a tumor-specific antigen.

  • Combination Therapy:

    • Concept: Combine this compound with another anti-cancer agent to achieve a synergistic effect. This can allow for lower, less toxic doses of each drug to be used. The second agent may target a different pathway, preventing the development of resistance.

    • Action: Screen this compound in combination with other known chemotherapeutics or targeted agents. For example, the boron-containing drug Bortezomib is often used in combination therapies for multiple myeloma. A combination of Bortezomib with Ibrutinib has been shown to be effective against lymphoma cells.

Improve_SI_Workflow cluster_strategies Strategies to Improve SI cluster_actions1 Actions cluster_actions2 Actions cluster_actions3 Actions Start Start: Low Selectivity Index (SI < 2) Strategy1 1. Chemical Modification Start->Strategy1 Strategy2 2. Targeted Delivery Start->Strategy2 Strategy3 3. Combination Therapy Start->Strategy3 Action1 Synthesize & Screen This compound Analogs Strategy1->Action1 Action2 Develop Nanoparticle or Antibody-Drug Conjugate Strategy2->Action2 Action3 Screen in Combination with other Anticancer Drugs Strategy3->Action3 Evaluation Evaluate New Formulation / Combination: 1. Determine IC50 (Cancer Cells) 2. Determine CC50 (Normal Cells) 3. Calculate SI Action1->Evaluation Action2->Evaluation Action3->Evaluation Outcome Goal: SI > 2 Evaluation->Outcome Achieved?

Caption: Logical workflow for improving the selectivity index of this compound.

Experimental Protocols

Protocol: Determination of IC₅₀ and CC₅₀ using MTT Assay

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC₅₀) on a cancer cell line and the 50% cytotoxic concentration (CC₅₀) on a normal cell line.

Materials:

  • Cancer cell line of interest

  • Normal (non-cancerous) cell line (e.g., VERO, HFF)

  • Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations should span a wide range to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (in triplicate for each concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance values from the triplicate wells for each concentration.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

    • Plot % Viability against the logarithm of the drug concentration.

    • Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (for cancer cells) or CC₅₀ (for normal cells).

References

Validation & Comparative

Boromycin's Anti-Cancer Efficacy: A Comparative Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-cancer properties of Boromycin, a boron-containing polyether macrolide antibiotic, against established chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on cytotoxicity, cell cycle modulation, and apoptotic effects. The data presented is compiled from various studies to offer a comparative perspective.

Quantitative Data Summary

Direct comparative studies evaluating this compound alongside standard chemotherapeutics in the same experimental settings are limited. The following tables collate data from different studies on leukemia cell lines to provide a representative comparison. It is important to note that variations in experimental conditions between studies can influence results.

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 ValueCitation(s)
This compound Jurkat (T-cell leukemia)Activity confirmed, specific IC50 not reported.[1]
Nalm-6 (B-cell leukemia)Low cytotoxicity observed, specific IC50 not reported.[2]
Doxorubicin HL-60 (Promyelocytic leukemia)68.6 nM (0.0686 µM)[3]
THP-1 (Acute monocytic leukemia)0.22 µM[4]
HL-60/DOX (Resistant)14.36 µM[5]
Cisplatin THP-1 (Acute monocytic leukemia)5.3 µM
L1210 (Murine leukemia)Activity confirmed, induces apoptosis.

Note: The cytotoxic activity of this compound against cancer cell lines has been noted, but specific IC50 values from peer-reviewed cancer studies are not as widely documented as those for conventional chemotherapeutics.

Table 2: Comparative Effects on Cell Cycle Progression

CompoundCell Line(s)Effect on Cell CycleCitation(s)
This compound Jurkat (T-cell leukemia)Abrogates (overrides) the G2 checkpoint induced by DNA damaging agents.
Doxorubicin HL-60, K562, Molt-4Induces cell cycle arrest at the G2/M phase.
Cisplatin HL-60, L1210Induces cell cycle arrest at the G2 phase.

Table 3: Comparative Effects on Apoptosis Induction

CompoundCell Line(s)Pro-Apoptotic MechanismCitation(s)
This compound Leukemia cells (inferred)By abrogating the G2 checkpoint, it forces cells with damaged DNA into mitosis, leading to mitotic catastrophe and cell death.
Doxorubicin HL-60, K-562Induces apoptosis; increases the number of apoptotic cells with dose.
Cisplatin HL-60, L1210Induces apoptosis, confirmed by nuclear fragmentation, caspase-3 cleavage, and Annexin V positivity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathways affected by these agents and a typical workflow for their in-vitro evaluation.

G2_Checkpoint_Activation Doxorubicin Doxorubicin / Cisplatin (DNA Damaging Agent) DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR Senses Damage Chk1_Chk2 Chk1 / Chk2 Kinases (Phosphorylated) ATM_ATR->Chk1_Chk2 Phosphorylates Cdc25 Cdc25 Phosphatase (Inhibited) Chk1_Chk2->Cdc25 Phosphorylates & Inhibits CDK1_CyclinB CDK1-Cyclin B Complex (Inactive) Cdc25->CDK1_CyclinB Activates (Normally) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Drives Arrest G2 Arrest CDK1_CyclinB->Arrest Remains Inactive Mitosis Mitosis G2_M_Transition->Mitosis

Caption: Chemotherapy-induced G2/M checkpoint activation.

G2_Checkpoint_Abrogation DNA_Damaging_Agent DNA Damaging Agent DNA_Damage DNA Double-Strand Breaks DNA_Damaging_Agent->DNA_Damage G2_Checkpoint_Signal G2 Checkpoint Signal (e.g., Chk1/Chk2 active) DNA_Damage->G2_Checkpoint_Signal Checkpoint_Bypass G2 Checkpoint Abrogated G2_Checkpoint_Signal->Checkpoint_Bypass Is Overridden This compound This compound This compound->Checkpoint_Bypass Induces CDK1_CyclinB CDK1-Cyclin B Complex (Forcibly Activated) Checkpoint_Bypass->CDK1_CyclinB Leads to G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Drives Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) G2_M_Transition->Mitotic_Catastrophe Proceeds with Damaged DNA

Caption: this compound-mediated G2 checkpoint abrogation.

Experimental_Workflow cluster_workflow In Vitro Efficacy Evaluation Workflow cluster_assays Parallel Assays cluster_analysis Data Acquisition & Analysis Start Cancer Cell Line Culture (e.g., HL-60, Jurkat) Treatment Treat cells with varying concentrations of This compound & Chemotherapeutics Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Assay_Viability Cell Viability Assay (MTT / WST-8) Incubation->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Assay_Apoptosis Assay_CellCycle Cell Cycle Analysis (PI Staining) Incubation->Assay_CellCycle Analysis_Viability Calculate IC50 Values Assay_Viability->Analysis_Viability Analysis_Apoptosis Quantify Apoptotic Cells (% Early / Late) Assay_Apoptosis->Analysis_Apoptosis Analysis_CellCycle Quantify Cell Cycle Phases (% G1, S, G2/M) Assay_CellCycle->Analysis_CellCycle Conclusion Comparative Analysis of Efficacy and Mechanism Analysis_Viability->Conclusion Analysis_Apoptosis->Conclusion Analysis_CellCycle->Conclusion

Caption: Experimental workflow for in vitro comparison.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide, based on standard methodologies reported in the literature.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., HL-60, Jurkat)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (this compound, Doxorubicin, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and stabilization.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of test compounds (e.g., at their IC50 values) for a specified time (e.g., 48 hours). Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) via flow cytometry.

  • Materials:

    • 6-well cell culture plates

    • Test compounds

    • PBS

    • 70% ice-cold ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

    • Cell Harvesting: Collect all cells, centrifuge at 300 x g for 5 minutes, and wash with PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Boromycin Demonstrates Potent and Rapid Antimalarial Activity, Outperforming Chloroquine and Tetracyclines in Key Aspects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that boromycin, a boron-containing macrolide antibiotic, exhibits highly potent and fast-acting antimalarial properties, positioning it as a promising candidate for future drug development. When compared to the conventional antimalarial chloroquine and the slow-acting tetracycline antibiotics, this compound demonstrates superior activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, the deadliest malaria parasite.

This compound's rapid onset of action is a significant advantage over tetracyclines, which are known for their delayed-death effect.[1][2] While tetracyclines require more than one 48-hour asexual cycle of the parasite to exert their maximum effect, this compound kills asexual stages of P. falciparum at low nanomolar concentrations within the first cycle.[1][3] This swift action is crucial for quickly reducing the parasite load in infected individuals, potentially preventing the progression to severe malaria.

Recent in vitro studies have highlighted this compound's exceptional potency. It is highly active against various P. falciparum strains, including those resistant to chloroquine, with IC50 values in the low nanomolar and even picomolar range.[1] In contrast, chloroquine's efficacy is significantly diminished in resistant strains, with IC50 values often exceeding 100 nM. Tetracyclines like doxycycline also show activity in the nanomolar range but are generally less potent than this compound and exhibit a delayed effect.

Furthermore, this compound has demonstrated activity against stage V gametocytes of P. falciparum, the sexual stage of the parasite responsible for transmission from humans to mosquitoes. With an IC50 value of 8.5 ± 3.6 nM against these gametocytes, this compound has the potential to not only treat the disease but also to block its transmission, a critical component of malaria eradication efforts.

The mechanism of action of this compound is distinct from that of chloroquine and tetracyclines. Chloroquine acts by interfering with the detoxification of heme in the parasite's digestive vacuole. Tetracyclines, on the other hand, are believed to target the apicoplast, an organelle of prokaryotic origin, by inhibiting protein synthesis. While the precise mechanism of this compound's antimalarial activity is not fully elucidated, it is known to be a potent antibiotic against Gram-positive bacteria and has been shown to have an ionophoric effect on potassium channels, although this effect is considered too low to fully account for its antiplasmodial activity. Importantly, the apicoplast is not considered its primary target, which explains its rapid action compared to tetracyclines.

Comparative Antimalarial Activity Data

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound, chloroquine, and doxycycline against various strains of P. falciparum. This data, compiled from multiple studies, illustrates the superior potency of this compound, particularly against chloroquine-resistant strains.

CompoundP. falciparum StrainIC50 (nM)Citation(s)
This compound 3D7 (Chloroquine-sensitive)1.0
Dd2 (Chloroquine-resistant)~1 (picomolar range)
K1 (Chloroquine-resistant)~1 (picomolar range)
7G8 (Chloroquine-resistant)~1 (picomolar range)
Stage V Gametocytes8.5 ± 3.6
Chloroquine 3D7 (Chloroquine-sensitive)26.4
Dd2 (Chloroquine-resistant)100 - 150
HB3 (Chloroquine-sensitive)< 100
Gabonese Isolates (Resistant)Mean: 325.8
Doxycycline 3D7 (Delayed effect)Not specified
Field Isolates (Kenya)Median: 3445 - 18956
Thai IsolatesMean: 13.15 µM & 31.60 µM

Experimental Protocols

The following section details the typical methodologies employed in the in vitro assessment of antimalarial activity as described in the cited literature.

In Vitro Culture of Plasmodium falciparum

Plasmodium falciparum strains are continuously cultured in human erythrocytes (O+). The culture medium typically consists of RPMI 1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, hypoxanthine, and AlbuMAX II or human serum. Cultures are maintained at 37°C in a controlled atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2. Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

A common method for determining the 50% inhibitory concentration (IC50) of a compound is the SYBR Green I-based fluorescence assay.

  • Preparation of Drug Plates: Test compounds are serially diluted in culture medium and dispensed into 96-well microplates.

  • Parasite Synchronization: Parasite cultures are synchronized at the ring stage, typically by treatment with 5% D-sorbitol.

  • Incubation: Synchronized ring-stage parasites are added to the drug plates at a specific hematocrit and parasitemia. The plates are then incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, the cells are lysed, and the DNA is stained with SYBR Green I dye, which fluoresces upon binding to DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings, which are proportional to the parasite density, are plotted against the drug concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Gametocyte Activity Assay

The activity of compounds against mature stage V gametocytes is assessed to determine their transmission-blocking potential.

  • Gametocyte Production: Gametocytogenesis is induced in P. falciparum cultures.

  • Drug Incubation: Mature stage V gametocytes are incubated with serial dilutions of the test compounds for 48-72 hours.

  • Viability Assessment: Gametocyte viability is determined using a suitable assay, such as the AlamarBlue assay or by measuring the activity of a gametocyte-specific enzyme.

  • Data Analysis: The IC50 is calculated as described for the asexual stage assay.

Visualizing the Mechanisms and Workflows

To better understand the distinct modes of action and the experimental processes, the following diagrams have been generated.

Antimalarial_Mechanisms cluster_chloroquine Chloroquine Mechanism cluster_tetracycline Tetracycline Mechanism cluster_this compound This compound Mechanism (Proposed) CQ Chloroquine DV Digestive Vacuole (Acidic) CQ->DV Accumulates HemePolymerase Heme Polymerase CQ->HemePolymerase Inhibits Heme Toxic Heme DV->Heme Site of Heme release Heme->HemePolymerase Hemozoin Non-toxic Hemozoin HemePolymerase->Hemozoin Tet Tetracycline (e.g., Doxycycline) Apicoplast Apicoplast Tet->Apicoplast Ribosome 70S Ribosome Tet->Ribosome Inhibits Apicoplast->Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth DelayedDeath Delayed Death ProteinSynth->DelayedDeath Leads to Bor This compound Membrane Parasite Membrane Bor->Membrane K_channel K+ Channel Bor->K_channel Acts as Ionophore Membrane->K_channel K_efflux K+ Efflux K_channel->K_efflux RapidDeath Rapid Cell Death K_efflux->RapidDeath

Caption: Mechanisms of action for chloroquine, tetracyclines, and this compound.

Experimental_Workflow start Start culture P. falciparum Culture (Synchronized Rings) start->culture incubation Add Parasites to Plate & Incubate for 72h culture->incubation plate_prep Prepare 96-well Plate with Serial Drug Dilutions plate_prep->incubation lysis_stain Lyse Cells & Stain DNA with SYBR Green I incubation->lysis_stain read Measure Fluorescence lysis_stain->read analysis Data Analysis: Plot Dose-Response Curve read->analysis end Determine IC50 analysis->end

Caption: In vitro antimalarial drug sensitivity testing workflow.

References

A Comparative Guide to Boromycin and Other Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Boromycin's efficacy with other potassium channel modulators, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in various applications.

Introduction to Potassium Channel Modulators

Potassium channels are crucial membrane proteins that regulate the flow of potassium ions (K⁺) across cell membranes, playing a vital role in cellular processes such as maintaining membrane potential, neuronal signaling, and muscle contraction.[1] Modulators of these channels can be broadly categorized as either blockers (inhibitors) or openers (activators).[2][3] A distinct class of potassium channel modulators are ionophores, which are lipid-soluble molecules that bind to ions and transport them across cell membranes, disrupting the natural ion gradient.[4]

This guide focuses on a comparative analysis of this compound, a potassium ionophore, with other well-known potassium channel modulators, including other ionophores and synthetic channel openers.

Mechanism of Action

The mechanism by which a modulator interacts with potassium channels dictates its cellular effects. The compounds discussed in this guide can be classified based on their distinct mechanisms:

  • Potassium Ionophores (e.g., this compound, Valinomycin, Nonactin): These molecules act as carriers, binding to potassium ions and facilitating their transport across the cell membrane, down the electrochemical gradient.[5] This leads to a rapid depletion of intracellular potassium, causing hyperpolarization of the cell membrane and ultimately leading to cell death in susceptible organisms. This compound is a polyether-macrolide antibiotic and was the first natural product discovered to contain boron.

  • ATP-Sensitive Potassium (KATP) Channel Openers (e.g., Nicorandil, Minoxidil, Diazoxide): These synthetic molecules target and activate KATP channels, which are involved in coupling cellular metabolism to electrical activity. By opening these channels, they increase potassium efflux, leading to hyperpolarization and relaxation of smooth muscle cells, which is why they are often used as vasodilators.

  • Voltage-Gated Potassium (KCNQ/Kv7) Channel Openers (e.g., Retigabine): This class of modulators specifically targets the KCNQ family of voltage-gated potassium channels. By enhancing the opening of these channels, they help to stabilize the membrane potential and reduce neuronal excitability, making them effective as anticonvulsants.

The following diagram illustrates the distinct signaling pathways of these classes of potassium channel modulators.

cluster_ionophores Potassium Ionophores cluster_openers Synthetic Channel Openers This compound This compound Ionophore_Action Binds K+ in cytoplasm and transports across membrane This compound->Ionophore_Action Valinomycin Valinomycin Valinomycin->Ionophore_Action Nonactin Nonactin Nonactin->Ionophore_Action K_efflux_ionophore K+ Efflux Ionophore_Action->K_efflux_ionophore Hyperpolarization_ionophore Hyperpolarization K_efflux_ionophore->Hyperpolarization_ionophore Cell_Death Cell Death (in susceptible organisms) Hyperpolarization_ionophore->Cell_Death Nicorandil Nicorandil Channel_Binding Binds to and opens specific K+ channels Nicorandil->Channel_Binding Minoxidil Minoxidil Minoxidil->Channel_Binding Retigabine Retigabine Retigabine->Channel_Binding K_efflux_opener K+ Efflux Channel_Binding->K_efflux_opener Hyperpolarization_opener Hyperpolarization K_efflux_opener->Hyperpolarization_opener Cellular_Response Specific Cellular Response (e.g., vasodilation, reduced excitability) Hyperpolarization_opener->Cellular_Response

Caption: Signaling pathways of potassium ionophores and synthetic channel openers.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and other potassium channel modulators. It is important to note that the data is collated from various studies and may not be directly comparable due to differences in experimental conditions, such as the specific strains of bacteria used and the methodologies employed.

Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundOrganismStrainMIC (µg/mL)Reference(s)
This compound Staphylococcus aureusATCC 292130.039
Staphylococcus aureusATCC 700698 (MRSA)<0.039
Bacillus subtilis1681
Mycobacterium tuberculosisH37Rv0.07
Valinomycin Staphylococcus aureus--
Bacillus subtilis--
Streptococcus pyogenes-0.02
Nonactin Staphylococcus aureus-2
Bacillus subtilis-1
Enterococcus faecalis-2

Note: Direct comparative MIC values for Nicorandil, Minoxidil, Diazoxide, and Retigabine are not available as their primary application is not as antibacterial agents.

Cytotoxicity (Half-maximal cytotoxic concentration - CC50)

The CC50 value represents the concentration of a compound that is cytotoxic to 50% of the cells in a culture.

CompoundCell LineCC50 (µM)Reference(s)
This compound HepG2 (Human liver cancer cell line)1250.5 ± 230
Valinomycin CHO (Chinese Hamster Ovary cells)Induces apoptosis

Note: Comprehensive and directly comparable CC50 data for all the listed modulators under identical conditions is limited in the available literature.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antibacterial efficacy of a compound.

A Prepare serial dilutions of the test compound in a 96-well microplate. B Inoculate each well with a standardized suspension of the test bacterium. A->B C Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours). B->C D Visually inspect the wells for turbidity, indicating bacterial growth. C->D E The MIC is the lowest concentration of the compound with no visible growth. D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

  • Reading Results: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Membrane Potential Assay using 3,3'-diethyloxacarbocyanine iodide (DiOC2(3))

This assay is used to measure changes in bacterial membrane potential, a key indicator of ionophore activity.

A Prepare a suspension of bacterial cells. B Add the test compound (potassium channel modulator). A->B C Add the fluorescent dye DiOC2(3). B->C D Incubate to allow for dye uptake and equilibration. C->D E Measure fluorescence at two wavelengths (green and red) using a flow cytometer or fluorescence plate reader. D->E F Calculate the ratio of red to green fluorescence to determine changes in membrane potential. E->F

Caption: Workflow for membrane potential assay using DiOC2(3).

Detailed Steps:

  • Cell Preparation: A suspension of the bacterial cells to be tested is prepared in a suitable buffer.

  • Compound Addition: The potassium channel modulator is added to the cell suspension. A control group without the modulator is also prepared.

  • Dye Staining: The fluorescent dye DiOC₂(3) is added to the cell suspensions. This dye exhibits green fluorescence in all bacterial cells, but its fluorescence shifts to red as it aggregates in cells with higher membrane potential.

  • Incubation: The samples are incubated to allow the dye to penetrate the cells and for the modulator to exert its effect.

  • Fluorescence Measurement: The green and red fluorescence of the cell suspension is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates depolarization of the cell membrane, consistent with the efflux of potassium ions.

Conclusion

This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains, through its action as a potassium ionophore. Its efficacy is comparable to or, in some cases, greater than other natural potassium ionophores like nonactin and valinomycin. However, direct comparative studies are limited, and the existing data should be interpreted with consideration of the different experimental contexts.

In comparison to synthetic potassium channel modulators such as nicorandil, minoxidil, diazoxide, and retigabine, this compound's mechanism and primary application are fundamentally different. While the synthetic modulators target specific potassium channels to achieve therapeutic effects like vasodilation or reduced neuronal excitability, this compound's broad ionophoric activity leads to a more general disruption of cellular ion homeostasis, resulting in potent antimicrobial effects.

The choice of a potassium channel modulator for a specific research or therapeutic application will depend on the desired outcome. For antimicrobial research, this compound and other ionophores represent a compelling class of compounds. For applications requiring the targeted modulation of specific physiological pathways, the synthetic channel openers offer a more tailored approach. Further head-to-head comparative studies are warranted to more definitively delineate the relative potencies and therapeutic windows of these different classes of potassium channel modulators.

References

Synergistic Potential of Boromycin: A Comparative Guide to Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boromycin, a boron-containing polyether macrolide antibiotic, has demonstrated potent in vitro activity against a range of pathogens, including Gram-positive bacteria, mycobacteria, and various parasites.[1][2][3] Its unique mechanism of action as a potassium ionophore presents a compelling case for its investigation in combination therapies.[1][3] However, a comprehensive review of current scientific literature reveals a significant gap: there is a lack of published studies detailing the synergistic effects of this compound with other antimicrobial compounds.

This guide provides a thorough overview of this compound's known antimicrobial profile and outlines the standardized experimental protocols that can be employed to investigate its synergistic potential. While direct comparative data for this compound combinations is not yet available, this document serves as a foundational resource for researchers aiming to explore novel antimicrobial strategies involving this promising compound.

Antimicrobial Profile of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria, and has shown significant efficacy against several clinically relevant pathogens. Its activity is attributed to its function as a potassium (K+) ionophore, disrupting the cytoplasmic membrane's ion gradient, which leads to cell death. Below is a summary of the reported minimum inhibitory concentrations (MICs) for this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MIC (nM)Reference
Mycobacterium tuberculosisH37Rv0.16200
Mycobacterium bovisBCG0.16200
Staphylococcus aureus-0.16200
Staphylococcus epidermidis-0.08100
Enterococcus faecalis-0.63800
Plasmodium falciparum3D7-~1
Plasmodium falciparumDd2 (multidrug-resistant)-~1
Plasmodium falciparumK1 (multidrug-resistant)-~1
Plasmodium falciparum7G8 (multidrug-resistant)-~1
Plasmodium knowlesi---
Toxoplasma gondiiRH GFP::Luc-2.27
Cryptosporidium parvum--4.99

Note: The table summarizes data from multiple sources. Direct comparison of MIC values should be done with caution due to potential variations in experimental conditions.

Investigating Synergism: Experimental Protocols

To evaluate the potential synergistic effects of this compound with other antimicrobial agents, standardized in vitro methods are employed. The two most common and informative assays are the Checkerboard Assay and the Time-Kill Assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.

Experimental Protocol:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared at concentrations significantly higher than their individual MICs.

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL). Control wells containing each drug alone, as well as a growth control well with no antimicrobials, are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).

  • Reading Results: After incubation, the wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Data Interpretation:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism
Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Experimental Protocol:

  • Preparation of Cultures: A standardized inoculum of the target microorganism is prepared in a suitable broth medium.

  • Drug Concentrations: The antimicrobial agents are tested at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination. A growth control with no antimicrobials is included.

  • Incubation and Sampling: The cultures are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The number of viable microorganisms in each sample is determined by plating serial dilutions onto appropriate agar plates and counting the resulting colonies (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

Data Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the known mechanism of action of this compound and the general experimental workflows for synergy testing.

Boromycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space K_channel K+ Channel Depolarization Membrane Depolarization K_channel->Depolarization Leads to p1 p2 This compound This compound This compound->K_channel Acts as K+ ionophore K_ion_out K+ K_ion_in K+ K_ion_in->K_ion_out Efflux Cell_Death Cell Death Depolarization->Cell_Death Results in Synergy_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay C1 Prepare serial dilutions of This compound and Drug X in 96-well plate C2 Inoculate with standardized bacterial suspension C1->C2 C3 Incubate for 16-20 hours C2->C3 C4 Determine MICs of individual drugs and combinations C3->C4 C5 Calculate Fractional Inhibitory Concentration (FIC) Index C4->C5 C6 Interpret as Synergy, Additivity, or Antagonism C5->C6 T1 Prepare cultures with drugs alone and in combination T2 Incubate and collect samples at various time points T1->T2 T3 Perform viable cell counts (CFU/mL) T2->T3 T4 Plot log10 CFU/mL vs. time T3->T4 T5 Analyze killing kinetics T4->T5

References

A Comparative Analysis of Boromycin and Salinomycin as Ionophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boromycin and Salinomycin are both polyether antibiotics renowned for their ionophoric properties, enabling them to transport cations across lipid membranes. This capability disrupts crucial electrochemical gradients within cells, leading to a wide range of biological effects, including potent antimicrobial and anticancer activities. Salinomycin, isolated from Streptomyces albus, has garnered significant attention for its efficacy against cancer stem cells (CSCs) and multi-drug resistant cancers.[1][2] this compound, a boron-containing macrolide from Streptomyces antibioticus, was the first natural product discovered to contain boron and is a powerful antimicrobial and anti-parasitic agent.[3][4]

This guide provides an objective comparison of this compound and Salinomycin, focusing on their performance as ionophores, their biological activities, and their mechanisms of action, supported by experimental data. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these complex molecules.

Comparative Data Presentation

The following tables summarize the quantitative data available for this compound and Salinomycin, highlighting their ion selectivity and biological activities.

Table 1: Ionophoric Properties and Selectivity
PropertyThis compoundSalinomycin
Primary Mechanism Mobile Carrier IonophoreMobile Carrier Ionophore
Transport Type K⁺/H⁺ exchangeK⁺/H⁺ exchange
Cation Selectivity K⁺K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺[5]
Divalent Cation Transport Not reportedTransports Ca²⁺ at high concentrations
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MICSalinomycin MIC
Bacillus subtilis 0.05 µg/mLData not available
Mycobacterium tuberculosis 80 nM (MIC₅₀)Active, specific values not detailed
Gram-Negative Bacteria Generally inactiveInactive
Methicillin-resistant Staphylococcus aureus (MRSA) Data not availableActive, specific values not detailed
Table 3: Antiproliferative & Cytotoxic Activity (IC₅₀ / EC₅₀)
Activity / Cell LineThis compound IC₅₀ / EC₅₀Salinomycin IC₅₀ / EC₅₀
Antiparasitic (Toxoplasma gondii) 2.27 nMData not available
Antiparasitic (Cryptosporidium parvum) 4.99 nMData not available
Antiparasitic (Plasmodium falciparum) 1.0 nMData not available
Antiviral (HIV-1 LAV-1 in MT-4 cells) 0.008 µMData not available
Anticancer (Jurkat cells, G2 arrest reversal) 3.4 nMData not available
Anticancer (Breast Cancer Stem Cells) Contrasting mechanism to Salinomycin, leads to cell death>100-fold more potent than Paclitaxel

Mechanism of Action and Signaling Pathways

Both molecules function by forming a lipophilic complex with a cation, typically potassium, and transporting it across cellular membranes, disrupting the ionic equilibrium essential for cell survival. However, their downstream effects on cellular signaling pathways diverge, leading to distinct biological outcomes.

General Ionophore Mechanism

The fundamental mechanism for both this compound and Salinomycin involves binding a cation, shielding its charge to allow passage through the lipid bilayer, and releasing it on the other side, often in exchange for a proton. This dissipates the membrane potential and pH gradients that drive vital cellular processes like ATP synthesis.

G General Mechanism of a Mobile Carrier Ionophore cluster_membrane Cell Membrane Ionophore_K Ionophore-K+ Complex K_in K+ Ionophore_K->K_in 2. Transport & Release K_out K+ Ionophore Ionophore K_out->Ionophore 1. Binding H_in H+ H_in->Ionophore 3. H+ Counter-transport H_out H+

Caption: General mechanism of K+/H+ exchange by a mobile ionophore.

Salinomycin: Targeting Cancer Signaling Pathways

Salinomycin's anticancer activity is linked to its ability to interfere with multiple signaling pathways crucial for cancer cell, and particularly cancer stem cell, survival and proliferation. One of the most well-documented effects is the inhibition of the Wnt/β-catenin signaling pathway. Salinomycin disrupts this pathway by preventing the phosphorylation of the LRP6 co-receptor and reducing the expression of β-catenin. This action is critical as the Wnt pathway is often constitutively active in cancer stem cells. Additionally, Salinomycin induces the production of reactive oxygen species (ROS), causes DNA damage, and can trigger apoptosis and autophagy.

G Salinomycin's Effect on Wnt Signaling & Apoptosis cluster_wnt Wnt Inhibition Salinomycin Salinomycin Wnt_Pathway Wnt/β-catenin Pathway Salinomycin->Wnt_Pathway Inhibits LRP6 LRP6 Phosphorylation Salinomycin->LRP6 Inhibits ROS ROS Production Salinomycin->ROS Induces Wnt_Pathway->LRP6 Beta_Catenin β-catenin LRP6->Beta_Catenin Activates CSC_Survival Cancer Stem Cell Survival & Proliferation Beta_Catenin->CSC_Survival Promotes DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Salinomycin inhibits the Wnt pathway and induces apoptosis.

This compound: Potent Antimicrobial and Cytotoxic Effects

This compound's primary mechanism of antibacterial action is its function as a potassium ionophore, which leads to the rapid loss of membrane potential, a decrease in intracellular ATP, and leakage of cytoplasmic contents in bacteria. Its anticancer activity appears to follow a different route than Salinomycin. In leukemia cells, this compound was found to abrogate the G2 cell cycle checkpoint that is typically induced by DNA-damaging agents, leading to rapid cell death at nanomolar concentrations. This suggests it may inhibit a novel target within the cell cycle regulation machinery.

G This compound's Mechanism of Action cluster_bacterial Antibacterial Action cluster_cancer Anticancer Action This compound This compound K_Efflux K+ Ion Efflux This compound->K_Efflux Induces G2_Arrest G2 Cell Cycle Checkpoint Arrest This compound->G2_Arrest Membrane_Potential Loss of Membrane Potential K_Efflux->Membrane_Potential ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Bacterial_Death Bacterial Cell Death ATP_Depletion->Bacterial_Death DNA_Damage_Agent DNA Damage DNA_Damage_Agent->G2_Arrest Cancer_Cell_Death Cancer Cell Death G2_Arrest->Cancer_Cell_Death Abrogates Checkpoint

Caption: this compound's dual antibacterial and anticancer mechanisms.

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide; however, the principles of key experimental methodologies used to generate the comparative data are described below.

Ion Selectivity Assay using Lipid Bilayers or Liposomes

This method assesses an ionophore's ability to transport specific cations across an artificial membrane.

  • Principle: The ionophore is incorporated into either a planar bilayer lipid membrane (BLM) or the membrane of liposomes (lipid vesicles).

  • BLM Method: An electrical potential is measured across the BLM separating two chambers with different ion concentrations. The magnitude of the potential in the presence of the ionophore indicates the relative permeability to different ions.

  • Liposome Method: Liposomes are loaded with a pH-sensitive dye (e.g., pyranine). The ionophore is added to the external solution containing a specific cation. The ionophore facilitates a cation⁺/H⁺ exchange, causing a change in the internal pH of the liposome, which is measured as a change in the dye's fluorescence. The rate of fluorescence change indicates the transport efficiency for that cation.

Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method is a standard procedure.

  • Methodology:

    • A two-fold serial dilution of the ionophore (e.g., this compound) is prepared in a liquid growth medium in the wells of a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., M. tuberculosis).

    • Positive (microbe, no drug) and negative (medium, no microbe) controls are included.

    • The plate is incubated under appropriate conditions (e.g., temperature, time).

    • The MIC is determined as the lowest concentration of the ionophore at which there is no visible growth (turbidity) of the microorganism.

Cell Viability / Cytotoxicity Assay (IC₅₀ Determination)

This experiment measures the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

  • Principle: Assays like the MTT or CCK-8 assay are commonly used. They rely on the metabolic activity of living cells to convert a substrate into a colored product.

  • Methodology:

    • Cancer cells (e.g., breast cancer cell lines) are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the ionophore (e.g., Salinomycin) for a specified period (e.g., 48 or 72 hours).

    • After treatment, the assay reagent (e.g., MTT) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

    • The product is solubilized, and the absorbance is measured using a microplate reader.

    • The absorbance values are plotted against the drug concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

G Workflow for IC50 Determination using a Cell Viability Assay Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Add serial dilutions of Ionophore Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 48h) Treat_Cells->Incubate Add_Reagent 4. Add Viability Reagent (e.g., MTT, CCK-8) Incubate->Add_Reagent Measure 5. Measure Absorbance Add_Reagent->Measure Calculate 6. Plot Dose-Response & Calculate IC50 Measure->Calculate End End Calculate->End

Caption: A typical experimental workflow for determining IC50 values.

Conclusion

This compound and Salinomycin are potent ionophores that disrupt cellular ion homeostasis, but their biological activities are nuanced and context-dependent.

  • Salinomycin demonstrates broad cation transport capabilities and has been extensively studied for its anticancer properties, particularly its ability to selectively target cancer stem cells by inhibiting key developmental pathways like Wnt/β-catenin. Its relatively narrow therapeutic index, however, remains a consideration for clinical development.

  • This compound is a highly selective potassium ionophore with exceptionally potent antimicrobial and antiparasitic activity at nanomolar concentrations. Its distinct anticancer mechanism, involving the abrogation of the G2 cell cycle checkpoint, presents a novel avenue for cancer therapy that warrants further investigation.

For researchers, the choice between these molecules depends on the therapeutic target. Salinomycin offers a compelling, multi-pathway approach for targeting cancer stem cells, while this compound provides a potent and highly specific tool for combating microbial infections and potentially for developing new cell-cycle-targeted cancer therapies. Future research should focus on elucidating the precise molecular targets of this compound and on developing delivery strategies to improve the therapeutic index of Salinomycin.

References

Efficacy of Boromycin against both drug-sensitive and drug-resistant malaria strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research highlights the significant potential of boromycin, a boron-containing macrolide antibiotic, as a highly effective antimalarial agent. Studies demonstrate its potent activity against both drug-sensitive and, notably, multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes key findings, presenting comparative efficacy data and detailing the experimental methodologies used to evaluate this promising compound.

Superior Efficacy Profile of this compound

This compound exhibits exceptional potency, with 50% inhibitory concentrations (IC50) in the low nanomolar and even picomolar ranges against a variety of P. falciparum strains.[1][2] This high level of activity is maintained across strains with known resistance to established antimalarials like chloroquine, indicating that this compound operates via a mechanism distinct from these drugs.[1][2]

One of the most significant advantages of this compound is its rapid onset of action.[2] Unlike many other antibiotics with antimalarial properties that exhibit a delayed-death phenotype, this compound quickly kills the parasites. Furthermore, its activity is not limited to the asexual blood stages of the parasite; it is also effective against stage V gametocytes, the sexual stage responsible for transmission of malaria from human to mosquito, with an IC50 of 8.5 ± 3.6 nM. This dual action against both replicating and transmissible forms makes this compound a particularly attractive candidate for malaria control and elimination strategies.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro efficacy of this compound against various P. falciparum strains, including both drug-sensitive and multidrug-resistant lines, compared to the standard antimalarial drug, chloroquine.

DrugP. falciparum StrainResistance ProfileIC50 (nM)Citation(s)
This compound 3D7Chloroquine-sensitive0.9 ± 0.1
Dd2Chloroquine-resistant0.6 ± 0.4
K1Chloroquine-resistant0.7 ± 0.1
7G8Chloroquine-resistant0.4 ± 0.07
Chloroquine 3D7Chloroquine-sensitive8.4 ± 4.9
Dd2Chloroquine-resistant302 ± 119
K1Chloroquine-resistant401.4 ± 28.3
7G8Chloroquine-resistant303.6 ± 18.2

Understanding the Mechanism of Action

While the precise molecular target of this compound in Plasmodium falciparum remains to be fully elucidated, studies have provided valuable insights into its mechanism. Research has effectively ruled out the apicoplast as the primary target, a common site of action for other antimalarial antibiotics. Although this compound exhibits some ionophoric activity on potassium channels, this effect is considered too weak to be the main cause of its potent antiplasmodial activity.

cluster_this compound This compound cluster_parasite Plasmodium falciparum This compound This compound K_channel Potassium Ion Channel This compound->K_channel Weak Ionophoric Effect Unknown_Target Primary Molecular Target(s) (Mechanism Unknown) This compound->Unknown_Target Primary Mechanism Apicoplast Apicoplast-Related Pathways (e.g., Isoprenoid Biosynthesis) This compound->Apicoplast Excluded as Primary Target Parasite_Death Parasite Death Unknown_Target->Parasite_Death cluster_culture Parasite Culture & Preparation cluster_treatment Drug Treatment & Incubation cluster_assay IC50 Determination Culture Continuous culture of P. falciparum strains Sync Synchronize parasites (e.g., sorbitol lysis) Culture->Sync Plating Plate synchronized parasites in 96-well plates Sync->Plating Add_Drug Add serial dilutions of this compound & controls Plating->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Assay_Choice Assay Method Incubate->Assay_Choice SYBR Add SYBR Green I lysis buffer Assay_Choice->SYBR SYBR Green I Hypoxanthine Add [3H]-hypoxanthine Assay_Choice->Hypoxanthine [3H]-hypoxanthine Measure_SYBR Measure fluorescence SYBR->Measure_SYBR Measure_Hypoxanthine Harvest & measure radioactivity Hypoxanthine->Measure_Hypoxanthine Calculate Calculate IC50 values Measure_SYBR->Calculate Measure_Hypoxanthine->Calculate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.